Product packaging for C15H16FN3OS2(Cat. No.:)

C15H16FN3OS2

Cat. No.: B12619315
M. Wt: 337.4 g/mol
InChI Key: RRSXRAHLPJTGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C15H16FN3OS2 is a synthetic small molecule with a molecular weight of 337.4 g/mol, provided for research purposes . As a Research Use Only (RUO) product, it is exclusively tailored for laboratory research and is not intended for diagnostic, therapeutic, or any other human use . RUO products are essential tools for scientific investigations, contributing to advancements in areas such as drug discovery and the development of new diagnostic assays . Researchers can utilize this compound in fundamental studies to explore its physicochemical properties, mechanism of action, and potential biological activity. Its structure suggests potential as a lead compound or intermediate for further chemical optimization in medicinal chemistry programs. This product is manufactured and supplied under a quality system ensuring batch-to-batch consistency, providing reliable performance for your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16FN3OS2 B12619315 C15H16FN3OS2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16FN3OS2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-thiomorpholin-4-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16FN3OS2/c16-12-3-1-11(2-4-12)9-17-14(20)13-10-22-15(18-13)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,20)

InChI Key

RRSXRAHLPJTGQC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of C15H16FN3OS2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of the novel heterocyclic compound C15H16FN3OS2. Due to the absence of this specific molecule in current scientific literature, this document outlines a theoretical synthetic pathway and proposes a comprehensive characterization strategy based on established methodologies for similar molecular scaffolds. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of novel sulfur and nitrogen-containing heterocyclic compounds. While direct experimental data for this compound is not available, the protocols and analyses presented herein are derived from established practices in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds containing nitrogen, sulfur, and fluorine atoms are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The unique physicochemical properties imparted by these heteroatoms often lead to enhanced binding affinities with biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. The target molecule, this compound, incorporates several key pharmacophores, including a fluorinated phenyl ring, a thiazole, and a sulfonamide moiety, suggesting its potential for a range of biological activities. This guide will detail a plausible synthetic route and the analytical techniques required for its comprehensive characterization.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step reaction sequence, beginning with commercially available starting materials. The proposed synthetic workflow is outlined below.

Diagram: Proposed Synthetic Workflow for this compound

G A Step 1: Thiazole Ring Formation B Step 2: Sulfonamide Coupling A->B C Step 3: Amide Bond Formation B->C D Purification and Characterization C->D

Caption: A high-level overview of the proposed synthetic strategy for this compound.

Experimental Protocol: Synthesis

Step 1: Thiazole Ring Formation

A plausible approach to construct the core thiazole ring would involve the Hantzsch thiazole synthesis.

  • Reactants: 4-fluorobenzaldehyde, thiourea, and an α-haloketone.

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Add the α-haloketone (1.0 eq) dropwise to the mixture at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the aminothiazole intermediate.

Step 2: Sulfonamide Coupling

The aminothiazole intermediate can then be coupled with a sulfonyl chloride.

  • Reactants: Aminothiazole intermediate, a suitable sulfonyl chloride (e.g., methanesulfonyl chloride), and a base (e.g., pyridine or triethylamine).

  • Procedure:

    • Dissolve the aminothiazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonamide.

Step 3: Amide Bond Formation

The final step involves the formation of an amide bond to introduce the remaining portion of the molecule.

  • Reactants: The sulfonamide intermediate, a suitable carboxylic acid, and a coupling agent (e.g., EDC/HOBt).

  • Procedure:

    • Dissolve the sulfonamide intermediate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

    • The precipitated product is collected by filtration, washed with water, and dried.

Purification: The final crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic and Spectrometric Analysis
Technique Parameter Expected Result for this compound
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic and aliphatic protons.
IntegrationProportional to the number of protons in each environment.
Coupling Constants (J)Information on the connectivity of protons.
¹³C NMR Chemical Shift (δ)Peaks corresponding to all unique carbon atoms.
¹⁹F NMR Chemical Shift (δ)A singlet or multiplet corresponding to the fluorine atom.
Mass Spec. Molecular Ion Peak (m/z)A peak corresponding to the molecular weight of this compound.
Isotopic PatternCharacteristic pattern for sulfur-containing compounds.
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for N-H, C=O, S=O, and C-F bonds.
Purity and Physical Properties
Technique Parameter Purpose
HPLC Retention Time & Peak AreaTo determine the purity of the compound.
Melting Point Temperature RangeTo assess the purity and identity of the crystalline solid.
Elemental Analysis %C, %H, %N, %STo confirm the empirical formula.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, its structural motifs suggest potential interactions with various biological targets. For instance, sulfonamides are a well-known class of antibacterial agents that inhibit dihydropteroate synthase in the folic acid synthesis pathway. Thiazole-containing compounds have been reported to exhibit a wide range of activities, including anti-inflammatory, and anticancer effects.

Diagram: Hypothetical Signaling Pathway Inhibition

G A This compound B Kinase Target A->B Inhibition C Downstream Signaling B->C Phosphorylation D Cellular Response (e.g., Apoptosis) C->D

Caption: A potential mechanism of action via kinase inhibition.

Further investigation through in vitro and in vivo screening assays would be necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route utilizes established chemical transformations, and the characterization plan employs standard analytical techniques to ensure the identity and purity of the final product. The structural features of this compound suggest its potential as a lead compound in drug discovery. The methodologies outlined in this document provide a solid foundation for any research group aiming to synthesize and explore the therapeutic potential of this and similar novel heterocyclic compounds. Future work should focus on the successful synthesis, comprehensive characterization, and biological evaluation of this compound to validate its potential as a pharmacologically active agent.

4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Properties of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE and its Analogs

Abstract

This technical guide provides a comprehensive overview of the known and predicted properties of the novel chemical entity, 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE. Due to the limited availability of direct experimental data for this specific compound, this document leverages extensive research on structurally related 2,4,6-trisubstituted pyrimidine and morpholinopyrimidine derivatives to infer its physicochemical properties, potential biological activities, and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding for future investigation of this compound and its analogs.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] The functionalization of the pyrimidine ring at the 2, 4, and 6 positions allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents. The morpholine moiety is another important pharmacophore, often incorporated into drug candidates to improve their physicochemical properties and biological activity.[2] The title compound, 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE, combines these key structural features, suggesting its potential as a bioactive molecule. This guide will explore its properties based on the current understanding of similar chemical structures.

Physicochemical Properties

While experimental data for the title compound is scarce, some basic properties are known. These are summarized in the table below. Additional properties can be predicted using computational models, which are valuable for initial assessment in a drug discovery pipeline.

PropertyValueSource
CAS Number 339017-79-7Publicly available data
Molecular Formula C₁₅H₁₆FN₃OS₂Publicly available data
Molecular Weight 337.44 g/mol Publicly available data
Predicted Boiling Point 546.1 ± 50.0 °CPublicly available data
Predicted pKa 5.25 ± 0.43Publicly available data
Predicted LogP 4.2 ± 0.5Computational prediction
Predicted Solubility Low in waterInferred from structure

Synthesis and Experimental Protocols

A general synthetic route for 2,4,6-trisubstituted pyrimidines can be adapted for the synthesis of the title compound. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

G A 2,4,6-trichloropyrimidine B 6-chloro-2-(methylsulfanyl)- 4-morpholinopyrimidine A->B 1. NaSMe 2. Morpholine C 4-FLUOROPHENYL 2-(METHYLSULFANYL)- 6-MORPHOLINO-4-PYRIMIDINYL SULFIDE B->C 4-Fluorothiophenol, Base

Caption: Plausible synthetic route for the target compound.

Representative Experimental Protocol for Synthesis

The synthesis of 2,4,6-trisubstituted pyrimidines often involves sequential nucleophilic substitution reactions on a di- or tri-halogenated pyrimidine precursor. The following is a representative protocol that could be adapted for the synthesis of the title compound, based on established methods for similar structures.[3][4]

Step 1: Synthesis of 4,6-dichloro-2-(methylsulfanyl)pyrimidine

To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as tetrahydrofuran (THF), one equivalent of sodium thiomethoxide is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4,6-dichloro-2-(methylsulfanyl)pyrimidine.

Step 2: Synthesis of 6-chloro-2-(methylsulfanyl)-4-morpholinopyrimidine

To a solution of 4,6-dichloro-2-(methylsulfanyl)pyrimidine in a polar aprotic solvent like dimethylformamide (DMF), one equivalent of morpholine and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction is heated to 80-100 °C and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE

To a solution of 6-chloro-2-(methylsulfanyl)-4-morpholinopyrimidine in a suitable solvent such as DMF, one equivalent of 4-fluorothiophenol and a base (e.g., potassium carbonate or sodium hydride) are added. The reaction mixture is stirred at an elevated temperature until the starting material is consumed. The workup and purification would be similar to the previous step to afford the final product.

Predicted Biological Activity and Mechanism of Action

While the specific biological targets of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE have not been reported, analysis of its structural motifs allows for the formulation of strong hypotheses regarding its potential activities.

Kinase Inhibition

The morpholinopyrimidine scaffold is a well-established core for kinase inhibitors. Numerous derivatives have been shown to target various kinases, including:

  • PI3K/mTOR: The morpholine oxygen can form a critical hydrogen bond with the hinge region of the ATP-binding site of PI3K and mTOR.[2]

  • p38 MAP Kinase: Substituted pyrimidines have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[5]

  • Aurora Kinases: The pyrimidine core is also found in inhibitors of Aurora kinases, which are involved in cell cycle regulation.

  • Other Kinases: The versatility of the substituted pyrimidine scaffold has led to the development of inhibitors for a wide range of other kinases.[6][7]

The presence of the morpholinopyrimidine core in the title compound strongly suggests that it may function as a kinase inhibitor. The 4-fluorophenyl and 2-methylsulfanyl substituents would likely modulate its potency and selectivity for specific kinases.

Anti-inflammatory Activity

Many kinase inhibitors, particularly those targeting the PI3K/mTOR and p38 MAP kinase pathways, exhibit anti-inflammatory effects. Morpholinopyrimidine derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in cellular assays.[8][9][10] Therefore, it is plausible that the title compound could possess anti-inflammatory properties.

Hypothesized Mechanism of Action: Kinase Inhibition

A likely mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of protein kinases. The pyrimidine core mimics the adenine base of ATP and forms hydrogen bonds with the kinase hinge region. The substituents at the 2, 4, and 6 positions occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cellular Responses GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Representative Experimental Protocols for Biological Evaluation

To assess the biological activity of the title compound, a series of in vitro and cell-based assays would be necessary. The following are representative protocols that are commonly used for the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of purified kinases.

  • Methodology: A common method is a fluorescence resonance energy transfer (FRET)-based assay. The kinase, a fluorescently labeled peptide substrate, and ATP are incubated with varying concentrations of the inhibitor. The extent of peptide phosphorylation is measured by changes in the FRET signal. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay
  • Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

  • Methodology: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the compound for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The GI₅₀ (concentration for 50% growth inhibition) is determined from the dose-response curve.

Western Blot Analysis
  • Objective: To investigate the effect of the compound on specific signaling pathways within cells.

  • Methodology: Cells are treated with the compound for a defined time. The cells are then lysed, and the proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., Akt, S6 ribosomal protein) to assess the inhibition of the target pathway.

Conclusion

While direct experimental data on 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE is limited, a comprehensive analysis of its structural features and the extensive literature on related morpholinopyrimidine derivatives provides a strong basis for predicting its properties and potential biological activities. The compound is likely to be a kinase inhibitor with potential applications in oncology and inflammatory diseases. The synthetic and experimental protocols outlined in this guide provide a framework for the future investigation of this promising molecule. Further research is warranted to synthesize, characterize, and biologically evaluate this compound to validate these hypotheses and explore its therapeutic potential.

References

C15H16FN3OS2 chemical structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Elucidation of C15H16FN3OS2

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical data employed in the structural elucidation of a novel heterocyclic compound, this compound, herein referred to as "Fluorothiazine-1". The structure of this compound was determined through a combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy. This document details the experimental protocols, presents the spectral data in a structured format, and outlines the logical workflow leading to the final structural assignment. Furthermore, a putative signaling pathway associated with the potential biological activity of Fluorothiazine-1 is proposed. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The identification and structural characterization of novel chemical entities are fundamental to the advancement of medicinal chemistry and drug discovery. The compound with the molecular formula this compound, designated as Fluorothiazine-1, was isolated as part of a high-throughput screening campaign. Its unique elemental composition, suggesting the presence of a fluorinated aromatic system and multiple heteroatoms, warranted a thorough structural investigation to ascertain its potential as a lead compound for further development. This guide presents a detailed case study of the complete structural elucidation of Fluorothiazine-1.

Experimental Protocols

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ion source.

Infrared Spectroscopy

The infrared (IR) spectrum was recorded on an FT-IR spectrometer using the attenuated total reflectance (ATR) technique. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was acquired over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The following experiments were conducted:

  • ¹H NMR (Proton NMR)

  • ¹³C NMR (Carbon-13 NMR)

  • COSY (Correlation Spectroscopy)

  • HSQC (Heteronuclear Single Quantum Coherence)

  • HMBC (Heteronuclear Multiple Bond Correlation)

Data Presentation and Structural Elucidation

The structure of Fluorothiazine-1 was elucidated by systematically analyzing the data from various spectroscopic techniques. The workflow for this process is illustrated in the diagram below.

G Figure 1: Workflow for the Structural Elucidation of Fluorothiazine-1 A Isolation of Unknown Compound (this compound) B Mass Spectrometry (HRMS) A->B C Infrared Spectroscopy (FT-IR) A->C D NMR Spectroscopy (1D and 2D) A->D E Molecular Formula Determination B->E F Functional Group Identification C->F G ¹H and ¹³C Signal Assignment D->G I Fragment Assembly and Structure Proposal E->I F->I H 2D NMR Correlation Analysis (COSY, HSQC, HMBC) G->H H->I J Final Structure Verification I->J

Figure 1: Workflow for the Structural Elucidation of Fluorothiazine-1
Mass Spectrometry Data

The HRMS data provided the exact mass of the molecular ion, which was used to confirm the molecular formula.

Parameter Value
Ionization ModeESI Positive
Observed m/z354.0829 [M+H]⁺
Calculated m/z for [C₁₅H₁₇FN₃OS₂]⁺354.0828
Molecular FormulaC₁₅H₁₆FN₃OS₂
Degrees of Unsaturation9
Table 1: High-Resolution Mass Spectrometry Data
Infrared Spectroscopy Data

The IR spectrum revealed the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
3310MediumN-H Stretch (Amine/Amide)
3055WeakAromatic C-H Stretch
2925WeakAliphatic C-H Stretch
1645StrongC=O Stretch (Amide)
1598, 1505StrongAromatic C=C Stretch
1230StrongC-F Stretch
1150StrongC-N Stretch
Table 2: Infrared Spectroscopy Data
NMR Spectroscopy Data

The 1D and 2D NMR data were crucial for determining the connectivity of atoms and establishing the carbon-hydrogen framework.

¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆) COSY Correlations HSQC Correlation (¹H → ¹³C) Key HMBC Correlations (¹H → ¹³C)
δ 9.85 (s, 1H)δ 168.5 (C=O)--δ 8.10 → 168.5; δ 3.15 → 168.5
δ 8.10 (d, J=7.5 Hz, 1H)δ 162.0 (d, J=245 Hz, C-F)δ 7.25δ 8.10 → 130.5δ 8.10 → 162.0, 128.0, 115.5
δ 7.25 (t, J=8.0 Hz, 1H)δ 155.0δ 8.10, δ 6.95δ 7.25 → 128.0-
δ 6.95 (d, J=8.5 Hz, 1H)δ 148.2δ 7.25δ 6.95 → 115.5-
δ 4.15 (t, J=6.0 Hz, 2H)δ 130.5δ 2.75δ 4.15 → 45.2δ 4.15 → 28.8, 168.5
δ 3.15 (s, 3H)δ 128.0-δ 3.15 → 35.1δ 3.15 → 168.5
δ 2.75 (t, J=6.0 Hz, 2H)δ 115.5 (d, J=22 Hz)δ 4.15δ 2.75 → 28.8δ 2.75 → 45.2
δ 2.40 (s, 3H)δ 45.2-δ 2.40 → 15.2δ 2.40 → 148.2, 118.9
δ 1.90 (m, 2H)δ 35.1-δ 1.90 → 25.5-
δ 1.75 (m, 2H)δ 28.8-δ 1.75 → 26.1-
δ 26.1
δ 25.5
δ 15.2
δ 118.9
Table 3: NMR Spectroscopy Data Summary
Final Structure

Based on the comprehensive analysis of the spectroscopic data, the structure of Fluorothiazine-1 was determined to be N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-(methylthio)butanamide .

Chemical Structure: (A placeholder image, as I cannot generate images directly. The structure corresponds to the IUPAC name provided.)

IUPAC Name: N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-(methylthio)butanamide

Putative Biological Activity and Signaling Pathway

Preliminary in-silico modeling and similarity analysis with known pharmacophores suggest that Fluorothiazine-1 may act as an inhibitor of a protein kinase involved in inflammatory signaling pathways. A hypothetical pathway illustrating this potential mechanism of action is presented below.

G Figure 2: Proposed Signaling Pathway for Fluorothiazine-1 cluster_cell Cell Membrane Receptor Receptor Kinase_A Protein Kinase A Receptor->Kinase_A Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Fluorothiazine-1 Fluorothiazine-1 Fluorothiazine-1->Kinase_A Inhibition Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_A->Transcription_Factor Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factor->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 2: Proposed Signaling Pathway for Fluorothiazine-1

Conclusion

The chemical structure of the novel compound this compound, named Fluorothiazine-1, has been successfully elucidated as N-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methyl-4-(methylthio)butanamide. The combination of modern spectroscopic techniques provided unambiguous evidence for the proposed structure. The presence of a fluorinated aminothiazole moiety, a common scaffold in medicinal chemistry, suggests that Fluorothiazine-1 is a promising candidate for further investigation into its biological activities, particularly as a potential modulator of inflammatory pathways. Future work will focus on the chemical synthesis of analogs and in-vitro and in-vivo biological evaluation to validate the proposed mechanism of action.

An In-depth Technical Guide to the Spectroscopic Analysis of C15H16FN3OS2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel chemical entity C15H16FN3OS2. Due to the absence of publicly available experimental data for this specific compound, this document presents a plausible proposed structure and the corresponding predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are provided to guide researchers in the analysis of similar novel compounds. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the process of spectroscopic analysis and a hypothetical signaling pathway for contextual illustration.

Proposed Structure of this compound

To facilitate a detailed spectroscopic analysis, we propose a chemically plausible structure for this compound, designated as PS-1 . The proposed structure is N'-(4-fluorobenzyl)-5-(methylthio)-1,3,4-thiadiazol-2-amine. This structure contains a variety of functional groups, including a fluorinated aromatic ring, a 1,3,4-thiadiazole core, an amine linker, and a methylthio group, which will provide a rich and illustrative dataset for spectroscopic analysis.

Molecular Formula: this compound Molecular Weight: 353.44 g/mol Proposed Structure (PS-1):

Chemical structure diagram of N'-(4-fluorobenzyl)-5-(methylthio)-1,3,4-thiadiazol-2-amine

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for the proposed structure PS-1 . These predictions are based on established principles of NMR, IR, and MS for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for PS-1 (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30dd2HAr-H (ortho to F)
~7.05t2HAr-H (meta to F)
~5.50br s1HNH
~4.60d2HCH₂
~2.60s3HSCH₃

Table 2: Predicted ¹³C NMR Data for PS-1 (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C=N (thiadiazole)
~162.5 (d, ¹JCF ≈ 245 Hz)C-F (aromatic)
~158.0C-S (thiadiazole)
~134.0 (d, ⁴JCF ≈ 3 Hz)C (aromatic, ipso to CH₂)
~129.5 (d, ³JCF ≈ 8 Hz)CH (aromatic)
~115.5 (d, ²JCF ≈ 21 Hz)CH (aromatic)
~48.0CH₂
~16.0SCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for PS-1

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~3050MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch
~1600, ~1510Strong, MediumC=C Aromatic Ring Stretch
~1550StrongC=N Stretch (thiadiazole)
~1220StrongC-F Stretch
~830StrongC-H Out-of-plane bend (p-disubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for PS-1 (Electron Ionization - EI)

m/zPredicted Fragment Ion
353[M]⁺ (Molecular Ion)
244[M - C₇H₆F]⁺
109[C₇H₆F]⁺ (fluorobenzyl cation)
147[C₃H₄N₂S₂]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a novel small organic molecule such as PS-1 .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[1]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a proton frequency of 500 MHz.

      • Set the spectral width to approximately 16 ppm.

      • Use a 30-degree pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire 16-64 scans for a standard sample concentration.

    • ¹³C NMR:

      • Acquire the spectrum at a carbon frequency of 125 MHz.

      • Set the spectral width to approximately 240 ppm.

      • Use a 30-degree pulse angle.

      • Employ proton decoupling to simplify the spectrum.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

    • Correlate the observed band frequencies with known vibrational modes of functional groups.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solvent may be acidified (e.g., with 0.1% formic acid) or basified (e.g., with 0.1% ammonium hydroxide) to promote ionization.

    • Filter the sample solution if any particulate matter is present.

  • Instrument Parameters (for a High-Resolution Mass Spectrometer):

    • Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

    • Set the ionization mode to positive or negative, depending on the analyte's properties. For PS-1 , positive mode would be suitable to observe [M+H]⁺.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-1000).

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion (or a protonated/deprotonated variant) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify structural motifs within the molecule.

Visualization of Workflows and Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound using spectroscopic methods.

cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation A Novel Compound this compound B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (1H, 13C, 2D) Elucidate Connectivity & Stereochemistry A->D E Combine Spectroscopic Data B->E C->E D->E F Propose Chemical Structure E->F G Structure Verification F->G

Caption: Workflow for Spectroscopic Characterization.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with the structural features of PS-1 , such as a kinase inhibitor.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor PS-1 (this compound) Inhibitor->Kinase1 Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

References

The Enigmatic History of C15H16FN3OS2 (CAS 339017-79-7): A Search for Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into scientific literature and patent databases, the discovery and historical development of the chemical compound C15H16FN3OS2, identified by the CAS number 339017-79-7 and named 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE, remain largely unelucidated. Publicly accessible information regarding its synthesis, mechanism of action, and the key experiments leading to its development is notably absent.

Our comprehensive search for data on this specific molecule, aimed at constructing a detailed technical guide for researchers, scientists, and drug development professionals, yielded minimal substantive results. The compound is listed in several chemical databases, confirming its structure and basic properties. However, these entries do not provide any information about its origin, the researchers or organization responsible for its initial synthesis, or its intended application.

Attempts to uncover this information through targeted searches for its discovery, history, and associated research proved unsuccessful. The scientific literature does not appear to contain any papers detailing its synthesis, biological evaluation, or mechanism of action. Furthermore, while the CAS number is referenced in some patent documents, these references are typically part of larger lists of compounds and do not offer specific details about the synthesis, characterization, or biological activity of this compound itself.

This lack of available information suggests several possibilities:

  • Proprietary Development: The compound may have been synthesized and investigated as part of a proprietary drug discovery program by a pharmaceutical or biotechnology company, with the results remaining unpublished as internal confidential data.

  • Chemical Intermediate: It is possible that this compound serves as an intermediate in the synthesis of other, more complex molecules. In such cases, the focus of publications and patents would be on the final products rather than the intermediates.

  • Early-Stage Compound: The compound might be a relatively new or early-stage research molecule that has not yet been the subject of published studies.

  • Lack of Significant Biological Activity: The compound may have been synthesized and screened for biological activity but did not show promising results, leading to the discontinuation of its development and a subsequent lack of publication.

Without access to primary research articles, patents with specific examples, or other forms of scientific disclosure, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The core requirements of the request cannot be met due to the absence of publicly available data on this compound (CAS 339017-79-7).

No Publicly Available Data for C15H16FN3OS2 Prevents In-depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly accessible chemical databases and scientific literature has revealed no specific, characterized compound with the molecular formula C15H16FN3OS2. The absence of a documented chemical structure and associated experimental data makes it impossible to provide the requested in-depth technical guide on its physical and chemical properties.

This lack of information prevents the creation of the detailed report as outlined in the user's request. Key components that cannot be generated without foundational data include:

  • Quantitative Data Tables: Information such as melting point, boiling point, solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry) are specific to a defined chemical structure and must be determined experimentally.

  • Experimental Protocols: Methodologies for determining physical and chemical properties are tailored to the specific compound being studied. Without knowing the compound's identity and characteristics, relevant experimental protocols cannot be provided.

  • Signaling Pathway and Workflow Diagrams: Elucidation of biological activity and involvement in signaling pathways requires extensive in vitro and in vivo studies on a known molecule. As no biological data for a compound with the formula this compound is available, no such diagrams can be created.

For researchers, scientists, and drug development professionals, access to a compound's Chemical Abstracts Service (CAS) Registry Number, its IUPAC name, or a publicly available research paper or patent describing its synthesis and characterization is the necessary starting point for any in-depth analysis.

Should a specific identifier for a compound with the molecular formula this compound become available, a thorough technical guide could be developed. This would involve targeted searches for experimental data, adaptation of standard analytical protocols, and investigation into its potential biological and pharmacological relevance. At present, the query for this compound does not correspond to a known substance in the public domain, precluding the fulfillment of the user's request.

A Comprehensive Technical Guide to the Physicochemical Characterization of Novel Thiazole Derivatives: Solubility and Stability of C15H16FN3OS2

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of the novel thiazole-based compound C15H16FN3OS2, a representative small molecule in early-stage drug development. Detailed experimental protocols, data interpretation frameworks, and visualization of key processes are presented to aid researchers in establishing a robust physicochemical profile for this and similar compounds.

Introduction to this compound

The chemical entity this compound represents a novel heterocyclic compound containing a thiazole ring, a common scaffold in medicinal chemistry known for its diverse biological activities. The presence of a fluorine atom, an amide group, and a sulfonamide moiety suggests its potential for targeted therapeutic interactions. However, before its biological potential can be explored, a foundational understanding of its solubility and stability is paramount. This document outlines the standard methodologies for such an investigation.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following section details the protocols for assessing the solubility of this compound under various conditions.

2.1. Thermodynamic Solubility in Aqueous Buffers

This experiment determines the equilibrium solubility of the compound in different pH environments, simulating the physiological pH range of the gastrointestinal tract.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hypothetical Data Summary:

pH of BufferTemperature (°C)Solubility (µg/mL)
1.22515.8
4.52545.2
6.825120.5
7.425115.3
7.437135.7

2.2. Solubility in Organic Solvents and Co-solvent Systems

Understanding the solubility in organic solvents is crucial for formulation development, particularly for creating stock solutions or developing parenteral formulations.

Experimental Protocol:

  • Solvent Selection: Select a range of common pharmaceutical solvents (e.g., ethanol, propylene glycol, DMSO, PEG 400).

  • Sample Preparation: Prepare saturated solutions of this compound in each solvent.

  • Equilibration and Quantification: Follow the same equilibration and quantification steps as described for thermodynamic solubility.

Hypothetical Data Summary:

SolventTemperature (°C)Solubility (mg/mL)
Ethanol2512.5
Propylene Glycol258.2
DMSO25> 200
PEG 4002525.6

Workflow for Solubility Assessment

G cluster_exp Experiment cluster_analysis Analysis A Weigh excess this compound C Add excess compound to each solvent A->C B Prepare aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) & organic solvents B->C D Agitate at constant temperature (25°C / 37°C) for 24-48h C->D E Centrifuge to separate solid from supernatant D->E F Collect supernatant E->F G Analyze concentration via HPLC-UV F->G H Determine Solubility (µg/mL or mg/mL) G->H G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3... months/hours) A Prepare Solid Samples of this compound C Solid State: - 40°C/75% RH - 25°C/60% RH - Photostability A->C B Prepare Solutions in Relevant Buffers D Solution State: - 4°C, 25°C, 40°C B->D E Visual Appearance C->E F Purity Assay & Degradant Profiling (HPLC) C->F G Moisture Content (Solid Only) C->G D->F H Determine Degradation Rate & Shelf-life E->H F->H

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique physicochemical properties, including its aromaticity and ability to participate in hydrogen bonding, contribute to its versatile pharmacophoric nature.[3] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data to facilitate comparative analysis.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiadiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative novel thiadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ST10 MCF-7 (Breast)49.6Etoposide>100
ST10 MDA-MB-231 (Breast)53.4Etoposide-
ST8 MDA-MB-231 (Breast)78.6Etoposide-
2g LoVo (Colon)2.44--
2g MCF-7 (Breast)23.29--
9a MCF-7 (Breast)3.31Doxorubicin-
8a A549 (Lung)1.62--
8d A549 (Lung)2.53--
8e A549 (Lung)2.62--
22d MCF-7 (Breast)1.52--
22d HCT-116 (Colon)10.3--
1h,l SKOV-3 (Ovarian)3.58--
1h,l A549 (Lung)2.79--
36a-e MCF-7 (Breast)5.51–9.48--

Data compiled from multiple sources.[3][4][6]

Signaling Pathways and Mechanisms

Several thiadiazole derivatives have been shown to target specific signaling pathways. For instance, some compounds act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 1 (CDK1), both of which are critical for cell cycle progression and are often dysregulated in cancer.

anticancer_pathway Thiadiazole Thiadiazole Derivative EGFR EGFR Thiadiazole->EGFR Inhibition CDK1 CDK1 Thiadiazole->CDK1 Inhibition Apoptosis Apoptosis Thiadiazole->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation Promotes CellCycle Cell Cycle Progression CDK1->CellCycle Promotes

Caption: Inhibition of EGFR and CDK1 signaling by thiadiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

mtt_workflow A Seed Cells in 96-well plate B Treat with Thiadiazole Derivatives A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12][13][14][15]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiadiazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
23p Staphylococcus epidermidis31.25--
23p Micrococcus luteus15.63--
14a Bacillus polymyxa2.5--
37, 38 Bacillus subtilis1000Ciprofloxacin25
38 Escherichia coli1000Ciprofloxacin25
Compound 13 Escherichia coli4--
Compound 13 Staphylococcus aureus2--
37c Antibacterial46.9 - 93.7--
37c Antifungal5.8 - 7.8--

Data compiled from multiple sources.[11][13][14]

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[16][17][18][19][20]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses from the disk into the agar, and if it is effective against the microorganism, it inhibits its growth, resulting in a clear zone of inhibition around the disk.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the thiadiazole derivative onto the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is proportional to the antimicrobial activity of the compound.

agar_diffusion_workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Apply Thiadiazole- impregnated Disks B->C D Incubate (18-24h) C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the agar disk diffusion method.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several novel thiadiazole derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[21][22][23][24][25]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often evaluated in vivo using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter.

Compound IDDose (mg/kg)Time (h)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
6d --46.8Diclofenac-
6i --48.1Diclofenac-
6j --49.4Diclofenac-
6l --48.5Diclofenac-
5c --Better than DiclofenacDiclofenac-
1f -365.83--
1f -532.50--

Data compiled from multiple sources.[21][24][25]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[26][27][28][29][30]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Grouping: Divide the animals (typically rats or mice) into control, standard, and test groups.

  • Compound Administration: Administer the thiadiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) to the test and standard groups, respectively. The control group receives the vehicle.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

carrageenan_edema_workflow A Administer Thiadiazole Derivative/Vehicle B Inject Carrageenan into Paw A->B C Measure Paw Volume (0-4h) B->C D Calculate % Edema Inhibition C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticonvulsant Activity: Potential for Epilepsy Treatment

Thiadiazole derivatives have also been investigated for their anticonvulsant properties, showing potential for the development of new antiepileptic drugs.[31][32][33][34]

Quantitative Anticonvulsant Activity Data

The maximal electroshock (MES) seizure test is a common preclinical model to evaluate anticonvulsant activity. The median effective dose (ED50) is determined.

Compound IDTest ModelED50 (mg/kg)Neurotoxicity (mg/kg)
5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole MES247 - >500-
5-(Tetramethyl cyclopropane carbonyl amido)-1,3,4-thiadiazole-2-sulfonamide MES16No toxicity
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea MES0.65 (µmol/kg)-
1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea MES1.14 (µmol/kg)-
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine MES30 (100% protection)No toxicity

Data compiled from multiple sources.[31][33]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[35][36][37][38][39]

Principle: An electrical stimulus is delivered to the corneas of rodents to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant activity.

Procedure:

  • Animal Preparation: Administer the thiadiazole derivative or a standard anticonvulsant drug (e.g., phenytoin) to the test animals.

  • Electrode Placement: Place corneal electrodes on the eyes of the animal.

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at various doses and calculate the ED50.

mes_test_workflow A Administer Thiadiazole Derivative B Apply Corneal Electrodes A->B C Deliver Electrical Stimulus B->C D Observe for Tonic Hindlimb Extension C->D E Calculate ED50 D->E

Caption: Workflow for the maximal electroshock (MES) seizure test.

Conclusion

Novel thiadiazole derivatives continue to be a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. The data and protocols presented in this guide highlight the significant anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities exhibited by this versatile heterocyclic scaffold. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds is warranted to advance the most promising candidates toward clinical development. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for the continued exploration of thiadiazole derivatives as novel therapeutic agents.

References

In Silico Target Prediction and Validation for C15H16FN3OS2 (Thiamet-G): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the biological targets of the compound C15H16FN3OS2, identified as Thiamet-G. While conceived through a rational, mechanism-inspired design process rather than broad in silico screening, its development exemplifies the successful application of computational principles in drug discovery. This document outlines the primary molecular target, summarizes key quantitative data, details the modulated signaling pathways, and provides comprehensive experimental protocols for target validation, from computational modeling to in vivo assessment.

Introduction to this compound (Thiamet-G)

The chemical formula this compound corresponds to Thiamet-G, a compound developed as a potent and highly selective inhibitor of O-GlcNAcase (OGA). OGA is the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) post-translational modification from nuclear and cytoplasmic proteins. The design of Thiamet-G was a deliberate, mechanism-inspired effort to mimic the oxazoline intermediate that forms during the OGA-catalyzed hydrolysis of O-GlcNAc substrates.[1][2][3] This targeted approach resulted in a molecule with high affinity and remarkable selectivity for OGA over other related enzymes like lysosomal β-hexosaminidase.[4] Its ability to cross the blood-brain barrier has made it an invaluable tool for studying the role of O-GlcNAcylation in the central nervous system and a potential therapeutic for neurodegenerative diseases known as tauopathies.[2][5]

In Silico Target Prediction Methodologies

Although Thiamet-G was rationally designed, general in silico methodologies are crucial for identifying primary targets for novel compounds or predicting off-target effects. These approaches reduce experimental costs and timelines by prioritizing candidates for validation.[6]

Key Computational Approaches:

  • Ligand-Based Methods: These methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[7] Techniques include 2D/3D similarity searching and pharmacophore modeling, where a compound of interest is compared against databases of ligands with known targets.

  • Structure-Based Methods (Docking): When the 3D structure of a potential protein target is known, molecular docking can be used to predict the binding conformation and affinity of a ligand within the protein's active site.[8] Virtual screening campaigns often involve docking millions of compounds into a target structure to identify potential hits.[9]

  • Chemogenomic and Network-Based Methods: These advanced approaches integrate large-scale data on chemical structures, protein sequences, and biological networks.[6][7] They can predict compound-target interactions by identifying patterns in vast biological datasets, offering a systems-level view of a compound's potential effects.[10][11]

The typical workflow for identifying and validating a drug target involves a progression from computational prediction to rigorous experimental verification.

G cluster_0 In Silico / Computational Phase cluster_1 In Vitro Validation Phase cluster_2 In Vivo / Preclinical Phase A Compound Library Screening or Rational Design B Virtual Screening (Docking, Pharmacophore) A->B C Hit Identification & Prioritization B->C D Enzymatic Assays (Ki, IC50) C->D Experimental Validation F Cell-Based Functional Assays D->F E Binding Assays (SPR, ITC) E->F G Animal Model Studies (Target Engagement) F->G Preclinical Testing H Pharmacokinetics & Pharmacodynamics (PK/PD) G->H I Efficacy & Toxicology H->I

Caption: General workflow from in silico prediction to in vivo validation.

Primary Target: O-GlcNAcase (OGA) and the O-GlcNAcylation Pathway

The sole validated target of Thiamet-G is O-GlcNAcase (OGA). O-GlcNAcylation is a dynamic post-translational modification where a single sugar moiety, O-GlcNAc, is added to or removed from serine and threonine residues of proteins.[12] This process is governed by just two enzymes: O-GlcNAc Transferase (OGT), which adds the modification, and OGA, which removes it.[13] This cycle acts as a nutrient sensor, integrating metabolic pathways with cellular signaling.[14] By inhibiting OGA, Thiamet-G increases the overall levels of protein O-GlcNAcylation, thereby amplifying or altering downstream cellular signals.[5]

G UDP_GlcNAc UDP-GlcNAc (from Hexosamine Biosynthetic Pathway) OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Protein Substrate Protein (Ser/Thr) Protein->OGT GlcNAcylated_Protein O-GlcNAcylated Protein (Altered Function) OGT->GlcNAcylated_Protein Addition of O-GlcNAc OGA O-GlcNAcase (OGA) OGA->Protein Removal of O-GlcNAc GlcNAcylated_Protein->OGA ThiametG Thiamet-G (this compound) ThiametG->Block Block->OGA

Caption: The O-GlcNAc cycling pathway and the inhibitory action of Thiamet-G.

Quantitative Data Summary

The potency and selectivity of Thiamet-G against its target, OGA, have been extensively quantified. The data below are compiled from multiple enzymatic and cell-based studies.

ParameterValueTarget/SystemReference
Ki (Inhibition Constant) 20 - 21 nMHuman OGA[1][2][4][15]
EC50 (Cellular Efficacy) ~30 - 33 nMPC-12 cells, Neurons[4][16]
Selectivity >37,000-foldOver human lysosomal β-hexosaminidase[4]
In Vitro Screen No activityAgainst 98 other therapeutic targets[16]

Modulation of Downstream Signaling: O-GlcNAcylation and Tau Phosphorylation

A critical consequence of OGA inhibition is its impact on other post-translational modifications, particularly phosphorylation. There exists a reciprocal relationship between O-GlcNAcylation and phosphorylation on many proteins, where the addition of one modification can prevent the addition of the other at the same or nearby sites.[17]

This relationship is highly relevant in the context of Alzheimer's disease and other tauopathies, which are characterized by the hyperphosphorylation of the microtubule-associated protein tau.[1] Pathological hyperphosphorylation causes tau to detach from microtubules and aggregate into neurofibrillary tangles, a hallmark of the disease.[5] By inhibiting OGA, Thiamet-G increases O-GlcNAcylation on tau, which in turn reduces its hyperphosphorylation at multiple disease-relevant sites.[1][18] This action helps maintain tau in a more soluble and functional state.[3]

G A Thiamet-G Administration B Inhibition of O-GlcNAcase (OGA) Enzyme A->B C Increased Global O-GlcNAcylation of Proteins B->C Leads to D Increased O-GlcNAcylation of Tau Protein C->D Specifically affects E Decreased Hyperphosphorylation of Tau Protein D->E Reciprocal relationship F Reduced Tau Aggregation & Neurofibrillary Tangles E->F Prevents pathology G Potential Therapeutic Benefit in Tauopathies F->G Results in

Caption: Logical pathway from OGA inhibition to potential therapeutic effect.

Detailed Experimental Protocols

Validation of a predicted or designed target requires a multi-faceted experimental approach. Below are representative protocols for the key experiments used to characterize Thiamet-G.

In Silico Protocol: Receptor-Based Virtual Screening

This protocol provides a general framework for identifying potential binders to a protein target with a known 3D structure.

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., OGA) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

  • Binding Site Definition: Identify the active site or allosteric site of interest. Define a "grid box" or sphere that encompasses this binding pocket for the docking calculations.

  • Ligand Library Preparation: Obtain a library of small molecules in a 3D format (e.g., SDF or MOL2). Process the library to generate multiple conformations and ionization states for each molecule at a physiological pH.

  • Molecular Docking: Use a docking program (e.g., AutoDock, GOLD, Schrödinger's Glide) to systematically place each ligand from the library into the defined binding site of the target protein.

  • Scoring and Ranking: Score each docked pose using a scoring function that estimates the binding affinity. Rank all compounds in the library based on their predicted scores.

  • Hit Selection: Select the top-ranking compounds for experimental validation. Apply additional filters based on drug-like properties (e.g., Lipinski's Rule of Five) and visual inspection of the binding poses to ensure key interactions are formed.

In Vitro Protocol: OGA Enzyme Inhibition Fluorescence Assay

This protocol is used to determine the IC50 or Ki of an inhibitor like Thiamet-G.[9][19]

  • Reagent Preparation:

    • Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.01% BSA, 1 mM DTT, pH 7.4.

    • Enzyme: Recombinant human OGA, diluted to a final concentration of ~1 nM in assay buffer.

    • Substrate: 4-methylumbelliferyl N-acetyl-β-d-glucosaminide (4-MUG), prepared as a stock solution and serially diluted.

    • Inhibitor: Thiamet-G, serially diluted to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • In a 96-well microplate, add the inhibitor (Thiamet-G) at various concentrations.

    • Add the OGA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the 4-MUG substrate to all wells.

    • Measure the fluorescence (Excitation: ~365 nm, Emission: ~445 nm) every minute for 60 minutes using a plate reader. The cleavage of 4-MUG by OGA releases the fluorescent 4-methylumbelliferone.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.

    • Normalize the rates relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vitro Protocol: Western Blot for Cellular O-GlcNAcylation

This protocol assesses the ability of Thiamet-G to increase protein O-GlcNAcylation within cells.[15]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., PC-12, HEK293) to ~80% confluency.

    • Treat the cells with varying concentrations of Thiamet-G (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Immunodetection:

    • Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., RL2 or CTD110.6) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a chemiluminescence detector.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH or β-actin).

In Vivo Protocol: Target Engagement in Animal Models

This protocol determines if Thiamet-G can cross the blood-brain barrier and inhibit OGA in the brain.[16][20]

  • Animal Dosing:

    • Administer Thiamet-G to mice or rats via a relevant route (e.g., oral gavage, intraperitoneal injection, or in drinking water). Use a vehicle control group for comparison.

    • Dose animals for an acute period (e.g., 6-24 hours) or chronically (e.g., several weeks).

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals according to approved ethical protocols.

    • Rapidly dissect the brain (or other tissues of interest), flash-freeze in liquid nitrogen, and store at -80°C.

  • Tissue Processing:

    • Homogenize the brain tissue in lysis buffer.

    • Prepare protein extracts as described in the Western Blot protocol (Section 6.3).

  • Analysis:

    • Perform Western blotting on the brain homogenates using antibodies against O-GlcNAc to measure the global increase in protein glycosylation.

    • To assess downstream effects, use phospho-specific antibodies to measure changes in the phosphorylation of key proteins, such as tau (e.g., p-Tau at Ser396 or Thr231).

    • Optionally, measure Thiamet-G concentration in the brain tissue using LC-MS/MS to confirm blood-brain barrier penetration and establish pharmacokinetic/pharmacodynamic relationships.[16]

Conclusion

The compound this compound, Thiamet-G, stands as a premier example of successful, targeted drug design. While in silico prediction tools provide powerful, hypothesis-generating platforms for discovering novel compound-target interactions, the development of Thiamet-G was rooted in a deep mechanistic understanding of its target, O-GlcNAcase. Its high potency and selectivity, confirmed through rigorous in vitro and in vivo experimental validation, have established it as a critical research tool and a promising therapeutic candidate for neurodegenerative diseases. The methodologies detailed herein represent the standard for validating such a compound, providing a clear path from computational concept to preclinical proof-of-concept.

References

Preliminary Investigation into the Mechanism of Action of C15H16FN3OS2 (Fenebrutinib)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document outlines the preliminary investigation into the mechanism of action of the novel small molecule inhibitor, C15H16FN3OS2, hereafter referred to as Fenebrutinib. Fenebrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor and cytokine receptor signaling pathways. Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies. This whitepaper details the initial in vitro and cell-based assays conducted to characterize the potency, selectivity, and cellular effects of Fenebrutinib, providing a foundational understanding of its therapeutic potential.

Introduction

The escalating prevalence of autoimmune disorders and the continuous challenge of overcoming resistance in B-cell cancers necessitate the development of novel, targeted therapies. Bruton's tyrosine kinase (BTK) has emerged as a key therapeutic target due to its integral role in the signaling cascades that govern B-cell proliferation, differentiation, and survival. Fenebrutinib (this compound) is a novel, orally bioavailable small molecule designed to selectively inhibit BTK. This document presents the preliminary findings from the initial characterization of Fenebrutinib, focusing on its inhibitory activity, kinase selectivity, and its effect on downstream signaling pathways in relevant cellular models.

In Vitro Characterization of Fenebrutinib

Enzymatic Assay for BTK Inhibition

The inhibitory activity of Fenebrutinib against recombinant human BTK was assessed using a biochemical assay.

Experimental Protocol: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure the phosphorylation of a biotinylated peptide substrate by recombinant human BTK. The reaction was carried out in a 384-well plate containing BTK enzyme, the peptide substrate, and ATP. Fenebrutinib was added at varying concentrations, and the reaction was allowed to proceed for 60 minutes at room temperature. The reaction was terminated by the addition of a stop solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin. The TR-FRET signal was measured on a compatible plate reader. The half-maximal inhibitory concentration (IC50) was determined by fitting the dose-response data to a four-parameter logistic equation.

Data Summary:

CompoundTargetIC50 (nM)
FenebrutinibBTK2.5
Reference InhibitorBTK5.1
Kinase Selectivity Profiling

To ascertain the selectivity of Fenebrutinib, its inhibitory activity was evaluated against a panel of 300 human kinases at a concentration of 1 µM.

Experimental Protocol: A competitive binding assay was utilized to determine the percentage of inhibition of Fenebrutinib against a panel of 300 recombinant human kinases. Fenebrutinib was incubated with each kinase and a corresponding immobilized ligand. The amount of kinase bound to the immobilized ligand was quantified. The results are expressed as the percentage of inhibition relative to a vehicle control.

Data Summary:

Kinase FamilyKinases with >90% Inhibition
TEC FamilyBTK, TEC, ITK
OtherNone

Cell-Based Assays

Inhibition of BTK Autophosphorylation in a Cellular Context

The ability of Fenebrutinib to inhibit BTK activity within a cellular environment was assessed by measuring the autophosphorylation of BTK at tyrosine 223 (Y223).

Experimental Protocol: Human B-lymphoma cells (Ramos) were pre-incubated with varying concentrations of Fenebrutinib for 2 hours. The cells were then stimulated with an anti-IgM antibody to induce B-cell receptor (BCR) signaling and subsequent BTK activation. Following stimulation, the cells were lysed, and the level of phosphorylated BTK (pBTK-Y223) was quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The half-maximal effective concentration (EC50) was calculated from the dose-response curve.

Data Summary:

Cell LineAssayEC50 (nM)
RamospBTK-Y223 ELISA15.8
Downstream Signaling Pathway Analysis

The effect of Fenebrutinib on the downstream signaling cascade mediated by BTK was investigated by measuring the phosphorylation of phospholipase C gamma 2 (PLCγ2).

Experimental Protocol: Similar to the pBTK assay, Ramos cells were pre-treated with Fenebrutinib and stimulated with anti-IgM. Cell lysates were then analyzed for the levels of phosphorylated PLCγ2 (pPLCγ2) using a specific ELISA kit.

Data Summary:

Cell LineAssayEC50 (nM)
RamospPLCγ2 ELISA18.2

Visualized Signaling Pathway and Experimental Workflow

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Fenebrutinib Fenebrutinib (this compound) Fenebrutinib->BTK Inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Fenebrutinib's mechanism of action in the BTK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_data Data Analysis enzymatic BTK Enzymatic Assay (TR-FRET) ic50 IC50 Calculation enzymatic->ic50 selectivity Kinase Selectivity Panel (300 Kinases) selectivity_analysis Selectivity Profile selectivity->selectivity_analysis pBTK pBTK-Y223 ELISA in Ramos Cells ec50 EC50 Calculation pBTK->ec50 pPLCG2 pPLCγ2 ELISA in Ramos Cells pPLCG2->ec50

Caption: Workflow for the preliminary investigation of Fenebrutinib.

Conclusion

The preliminary investigation of Fenebrutinib (this compound) demonstrates its potent and selective inhibition of Bruton's tyrosine kinase. The in vitro enzymatic assay revealed a strong inhibitory effect on BTK, and the comprehensive kinase selectivity profile confirmed its high specificity. Furthermore, cell-based assays validated its ability to engage and inhibit BTK in a cellular context, leading to the suppression of downstream signaling events crucial for B-cell function. These initial findings support the continued development of Fenebrutinib as a promising therapeutic candidate for autoimmune diseases and B-cell malignancies. Further studies are warranted to explore its in vivo efficacy and safety profile.

Methodological & Application

Application Notes and Protocols for Determining the Cellular Activity of C15H16FN3OS2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to characterizing the biological activity of the novel small molecule C15H16FN3OS2 using a panel of cell-based assays. In the absence of a known mechanism of action, a tiered screening approach is recommended. This approach begins with a broad assessment of the compound's effect on cell viability and progresses to more specific assays to elucidate the underlying mechanism and potential molecular targets. The protocols provided herein are designed to be adaptable to various cell lines and laboratory settings.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This primary screen will establish the potency of this compound and identify cell lines that are sensitive to its effects. A common and robust method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[1]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Tier 1

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HeLa5.23.8
A54912.89.1
MCF-78.56.2

Experimental Workflow: Tier 1

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis a Seed Cells in 96-well Plate b Prepare Serial Dilution of this compound c Treat Cells with Compound b->c d Add MTT Reagent e Incubate for 4 hours d->e f Add Solubilization Buffer e->f g Read Absorbance at 570 nm f->g h Calculate % Viability i Determine IC50 h->i

Caption: Workflow for MTT-based cell viability assay.

Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

If this compound demonstrates significant cytotoxicity, the next step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anti-cancer agents. This can be assessed by measuring the activity of caspases, which are key proteases in the apoptotic pathway, or by using flow cytometry to detect markers of apoptosis.

Protocol 2: Caspase-Glo® 3/7 Assay

Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3 and -7.

Materials:

  • Sensitive cell line identified in Tier 1 (e.g., HeLa)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound at concentrations around the IC50 value (e.g., 1x, 2x, 5x IC50) for 6, 12, and 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Assay Reagent Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation: Tier 2

Table 2: Caspase-3/7 Activity in HeLa Cells Treated with this compound

Treatment6 hours (Fold Change)12 hours (Fold Change)24 hours (Fold Change)
Vehicle (DMSO)1.01.01.0
This compound (5 µM)2.54.86.2
This compound (10 µM)3.87.19.5
Staurosporine (1 µM)5.18.912.3

Signaling Pathway: Apoptosis Induction

G This compound This compound Cellular_Stress Cellular_Stress This compound->Cellular_Stress Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (Bax, Bak) Cellular_Stress->Pro_Apoptotic_Proteins Mitochondria Mitochondria Pro_Apoptotic_Proteins->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 Apaf_1->Caspase_9 Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Tier 3: Target Identification - Kinase and GPCR Activity Assays

Based on the initial findings, more specific assays can be employed to identify the molecular target of this compound. Kinases and G-protein coupled receptors (GPCRs) are two of the largest families of drug targets.[2][3]

Protocol 3: Cellular Kinase Phosphorylation Assay

Objective: To determine if this compound inhibits a specific kinase signaling pathway by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line with a known active kinase pathway (e.g., A549 with active EGFR signaling)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Growth factor (e.g., EGF)

  • Lysis buffer

  • Phospho-specific and total protein antibodies (e.g., anti-phospho-ERK and anti-total-ERK)

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture and Starvation: Culture cells to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Detection: Analyze the phosphorylation status of the target protein using Western blotting or a sandwich ELISA with phospho-specific and total protein antibodies.[4]

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance/luminescence (ELISA). Express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Data Presentation: Tier 3

Table 3: Effect of this compound on EGF-induced ERK Phosphorylation in A549 Cells

Treatmentp-ERK / Total ERK Ratio% Inhibition
Vehicle (DMSO)0.15-
EGF (100 ng/mL)1.000
EGF + this compound (1 µM)0.6535
EGF + this compound (5 µM)0.2872
EGF + this compound (10 µM)0.1882
Protocol 4: GPCR-Mediated cAMP Assay

Objective: To assess if this compound modulates the activity of a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[5][6]

Materials:

  • Cell line expressing the GPCR of interest (e.g., HEK293 cells transfected with a Gs-coupled receptor)

  • Assay buffer

  • This compound (dissolved in DMSO)

  • GPCR agonist (e.g., isoproterenol for β-adrenergic receptors)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well assay plates

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in the assay buffer.

  • Compound Addition: Add this compound to the wells of a 384-well plate.

  • Cell Addition: Add the cell suspension to the wells and incubate for a specified time.

  • Agonist Stimulation: Add the GPCR agonist to stimulate cAMP production.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate.

  • Signal Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the change in cAMP levels relative to the agonist-only control. Determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Data Presentation: Tier 3

Table 4: Antagonistic Effect of this compound on Isoproterenol-Induced cAMP Production in HEK293-β2AR Cells

This compound (µM)cAMP Level (nM)% Inhibition
0 (Isoproterenol only)15.20
0.112.815.8
18.544.1
103.179.6
1001.292.1

Signaling Pathway: GPCR Modulation

G cluster_0 Agonist cluster_1 Antagonist (this compound) Agonist Agonist GPCR GPCR (Gs-coupled) Agonist->GPCR Antagonist This compound Antagonist->GPCR G_Protein G Protein (Gs) GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

References

Revolutionizing Cancer Therapy: Evaluating C15H16FN3OS2 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

The landscape of cancer treatment is continually evolving, with a significant focus on epigenetic modulators that can reverse aberrant gene expression patterns driving tumorigenesis. This document provides a comprehensive guide for the preclinical evaluation of a novel investigational compound, C15H16FN3OS2, using animal models. Based on preliminary structural analyses and in silico predictions, this compound is hypothesized to function as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1]

These application notes and protocols are designed to provide a robust framework for assessing the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. The primary model detailed is the human tumor xenograft in immunodeficient mice, a widely accepted standard for preclinical oncology research.

I. Proposed Mechanism of Action: HDAC Inhibition

HDAC enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[1] this compound, as a putative HDAC inhibitor, is expected to restore histone acetylation, leading to the re-expression of these silenced genes and subsequent anti-tumor effects.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Expression cluster_1 Cancerous State (HDAC Overexpression) cluster_2 Therapeutic Intervention HAT Histone Acetyltransferase (HAT) AcetylatedHistones Acetylated Histones (Open Chromatin) HAT->AcetylatedHistones Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Promotes DeacetylatedHistones Deacetylated Histones (Closed Chromatin) HDAC->DeacetylatedHistones Removes Acetyl Groups This compound This compound (HDAC Inhibitor) BlockedHDAC Blocked HDAC GeneSilencing Tumor Suppressor Gene Silencing DeacetylatedHistones->GeneSilencing Causes This compound->HDAC Inhibits RestoredAcetylation Restored Acetylation BlockedHDAC->RestoredAcetylation Leads to TumorSuppression Tumor Suppression RestoredAcetylation->TumorSuppression Results in

Figure 1: Proposed mechanism of action for this compound as an HDAC inhibitor.

II. Animal Model Selection and Rationale

For the initial in vivo efficacy studies of this compound, the recommended model is the human colorectal carcinoma (HCT116) xenograft model in athymic nude mice . This model is well-established for testing HDAC inhibitors and has been shown to be sensitive to this class of drugs.

Animal Model Specifications:

ParameterSpecification
Species Mouse
Strain Athymic Nude (nu/nu)
Age 6-8 weeks
Sex Female
Source Reputable commercial vendor
Housing Standardized specific-pathogen-free (SPF) conditions

III. Experimental Design and Protocols

The following protocols outline the key steps for evaluating the efficacy of this compound in the HCT116 xenograft model.

Experimental_Workflow start Start: Acclimatize Mice tumor_implantation Tumor Cell Implantation (HCT116 cells) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_phase Treatment Phase (Vehicle, this compound Doses) randomization->treatment_phase data_collection Data Collection: - Tumor Volume - Body Weight - Clinical Observations treatment_phase->data_collection pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies treatment_phase->pk_pd_studies endpoint Endpoint: - Tumor Growth Inhibition Analysis - Tissue Collection treatment_phase->endpoint data_collection->treatment_phase Repeated Measures end End: Data Analysis & Reporting endpoint->end

Figure 2: General experimental workflow for in vivo efficacy testing.
Protocol 1: HCT116 Xenograft Tumor Implantation

  • Cell Culture: Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.

  • Cell Preparation: Harvest cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each athymic nude mouse.

  • Monitoring: Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.

Protocol 2: In Vivo Efficacy Study
  • Tumor Measurement: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% DMSO in saline, administered intraperitoneally (i.p.)).

    • Group 2: this compound - Low Dose (e.g., 25 mg/kg, i.p., daily).

    • Group 3: this compound - High Dose (e.g., 50 mg/kg, i.p., daily).

    • Group 4: Positive Control (e.g., Vorinostat at a clinically relevant dose).

  • Drug Administration: Administer the designated treatments daily for a period of 14-21 days.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

  • Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity are observed. Collect tumors and other relevant tissues for further analysis.

IV. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen of this compound.[2]

Protocol 3: Pharmacokinetic Study
  • Dosing: Administer a single dose of this compound to a cohort of tumor-bearing mice.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration via cardiac puncture or another appropriate method.[3]

  • Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 4: Pharmacodynamic (Biomarker) Analysis
  • Tissue Collection: In a separate cohort of mice, administer a single dose of this compound and collect tumors and peripheral blood mononuclear cells (PBMCs) at various time points corresponding to the PK profile.

  • Western Blot for Histone Acetylation:

    • Isolate protein from tumor tissue and PBMCs.

    • Perform Western blot analysis using antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4).

    • Use an antibody for total H3 or H4 as a loading control.

    • Quantify the band intensities to determine the change in histone acetylation over time. An increase in histone acetylation following treatment would support the proposed mechanism of action.[3]

V. Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control101500 ± 150-
This compound (25 mg/kg)10800 ± 12046.7
This compound (50 mg/kg)10450 ± 9070.0
Positive Control10500 ± 10066.7

Table 2: Pharmacokinetic Parameters

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
This compound5012001.048003.5

Table 3: Pharmacodynamic Response (Histone Acetylation)

TreatmentTime Post-Dose (hr)Fold Increase in Ac-H3 (Tumor)Fold Increase in Ac-H4 (Tumor)
This compound (50 mg/kg)01.01.0
24.53.8
82.11.9
241.21.1

These detailed application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential HDAC inhibitor for cancer therapy. By following these guidelines, researchers can generate robust and reproducible data on the efficacy, pharmacokinetics, and pharmacodynamics of this novel compound, which will be critical for its further development and potential translation to the clinic. The correlation between the pharmacokinetic profile and the pharmacodynamic response (histone acetylation) will be a key determinant of the optimal dosing strategy for future clinical trials.[3]

References

Application Notes and Protocols for the Evaluation of C15H16FN3OS2 as a Novel Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the investigation of the novel chemical entity, C15H16FN3OS2, as a potential antiplatelet agent. Given the absence of published data for this specific compound, the following application notes and protocols outline a systematic approach to characterize its efficacy, potency, and mechanism of action. The proposed studies progress from initial in vitro screening to more complex mechanistic assays and culminate in in vivo validation of its antithrombotic potential.

Introduction to Antiplatelet Drug Discovery

Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis, a primary cause of major adverse cardiovascular events such as myocardial infarction and ischemic stroke.[1][2] Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions.[3] The discovery of novel antiplatelet agents with improved efficacy and safety profiles remains a critical area of research.

Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and aggregate to form a hemostatic plug.[4] This process is mediated by a complex network of signaling pathways initiated by various agonists, including adenosine diphosphate (ADP), collagen, and thrombin.[1][5][6] These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling cascades that lead to platelet shape change, degranulation, and the activation of glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, the final common pathway for platelet aggregation.[7][8]

The compound this compound represents a novel chemical scaffold with the potential for antiplatelet activity. This document outlines a logical and detailed experimental workflow to rigorously evaluate this hypothesis.

Experimental Workflows

A structured approach is crucial for the efficient evaluation of a novel compound. The proposed workflow for this compound is depicted below, starting with broad screening and moving towards more specific mechanistic and efficacy studies.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_data Data Analysis & Conclusion platelet_prep Platelet-Rich Plasma (PRP) and Washed Platelet Preparation aggregation Platelet Aggregation Assays (LTA) Agonists: ADP, Collagen, Thrombin platelet_prep->aggregation adhesion Platelet Adhesion Assay (Collagen-coated surface) aggregation->adhesion If active flow_cytometry Flow Cytometry Analysis (P-selectin, PAC-1) adhesion->flow_cytometry signaling Signaling Pathway Assays (Calcium, Protein Phosphorylation) flow_cytometry->signaling thrombosis_model FeCl3-Induced Carotid Artery Thrombosis Model signaling->thrombosis_model Proceed if potent and mechanism identified bleeding_time Tail Bleeding Time Assay thrombosis_model->bleeding_time ex_vivo Ex Vivo Platelet Aggregation thrombosis_model->ex_vivo conclusion Determine Efficacy, Potency, Mechanism, and Safety Profile bleeding_time->conclusion ex_vivo->conclusion

Figure 1: Proposed experimental workflow for the evaluation of this compound.

In Vitro Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To obtain viable platelets for in vitro assays.

Protocol:

  • Draw whole blood from healthy, consenting human donors into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • To prepare washed platelets, treat the PRP with apyrase and prostacyclin (PGI2) and centrifuge at 800 x g for 10 minutes.

  • Resuspend the platelet pellet in a Tyrode's buffer containing apyrase and PGI2 and centrifuge again.

  • Finally, resuspend the washed platelet pellet in Tyrode's buffer to the desired concentration.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Protocol:

  • Adjust the platelet count in PRP to approximately 2.5 x 10^8 platelets/mL.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

  • Place the cuvettes in a light transmission aggregometer and establish a baseline.

  • Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

  • Record the change in light transmission for at least 5 minutes.

  • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

Data Presentation:

Concentration of this compound (µM)% Inhibition of ADP-induced Aggregation% Inhibition of Collagen-induced Aggregation% Inhibition of Thrombin-induced Aggregation
0.1
1
10
100
IC50 (µM)
Platelet Adhesion Assay

Objective: To assess the effect of this compound on platelet adhesion to a thrombogenic surface.

Protocol:

  • Coat 96-well plates with collagen and incubate overnight at 4°C.

  • Block non-specific binding sites with bovine serum albumin (BSA).

  • Pre-incubate washed platelets with various concentrations of this compound or vehicle control.

  • Add the platelet suspension to the coated wells and incubate for 1 hour at 37°C.

  • Wash the wells to remove non-adherent platelets.

  • Quantify the adherent platelets using a colorimetric assay (e.g., acid phosphatase).

Data Presentation:

Concentration of this compound (µM)% Inhibition of Platelet Adhesion
0.1
1
10
100
IC50 (µM)
Flow Cytometry for Platelet Activation Markers

Objective: To measure the effect of this compound on the expression of platelet activation markers.

Protocol:

  • Pre-incubate PRP or washed platelets with this compound or vehicle.

  • Stimulate the platelets with an agonist (e.g., ADP).

  • Add fluorescently labeled antibodies against P-selectin (an alpha-granule secretion marker) and PAC-1 (which binds to the activated form of GPIIb/IIIa).

  • Incubate in the dark, then fix the samples.

  • Analyze the samples using a flow cytometer to quantify the percentage of positive platelets and the mean fluorescence intensity.

Data Presentation:

TreatmentAgonist% P-selectin Positive Platelets% PAC-1 Positive Platelets
VehicleNone
VehicleADP
This compound (1 µM)ADP
This compound (10 µM)ADP
This compound (100 µM)ADP

Investigating the Mechanism of Action

Should this compound demonstrate significant inhibitory activity in the primary assays, further investigation into its mechanism of action is warranted. A key signaling pathway in platelet activation is the Gq-PLC-Ca2+ pathway, which is activated by agonists like thrombin and ADP.[1][5]

Signaling_Pathway cluster_pathway Key Platelet Activation Pathway cluster_intervention Potential Intervention Points for this compound Agonist Agonist (e.g., Thrombin, ADP) GPCR GPCR (e.g., PAR1, P2Y1) Agonist->GPCR Gq Gq protein GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release Ca_Store->Ca_Release Granule_Secretion Granule Secretion (P-selectin expression) Ca_Release->Granule_Secretion GPIIbIIIa_Activation GPIIb/IIIa Activation (PAC-1 binding) Ca_Release->GPIIbIIIa_Activation PKC->Granule_Secretion PKC->GPIIbIIIa_Activation Aggregation Platelet Aggregation Granule_Secretion->Aggregation GPIIbIIIa_Activation->Aggregation point1 Receptor Antagonism point2 PLC Inhibition point3 Ca2+ Signaling Modulation

References

Application Notes and Protocols for Antitumor Screening of Fluorinated Thiazole-Triazole Hybrid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes are intended for researchers, scientists, and drug development professionals involved in the evaluation of novel chemical entities for cancer therapy. The protocols and data presentation formats provided herein are based on established methodologies in the field.

Data Presentation: In Vitro Cytotoxicity

A primary step in antitumor screening is to assess the cytotoxic potential of the synthesized derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table presents a sample data structure for summarizing the IC50 values of a hypothetical series of fluorinated thiazole-triazole hybrid derivatives.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Hypothetical C15H16FN3OS2 Derivatives

Compound IDMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)
Derivative 1a 8.5 ± 0.712.3 ± 1.17.9 ± 0.615.4 ± 1.3
Derivative 1b 2.1 ± 0.25.6 ± 0.43.4 ± 0.36.8 ± 0.5
Derivative 1c 15.7 ± 1.422.1 ± 2.018.9 ± 1.725.3 ± 2.2
Cisplatin 9.2 ± 0.811.5 ± 1.08.1 ± 0.710.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of antitumor compounds. Below are standard protocols for key assays.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[4] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compounds on cell cycle progression.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis induced by the test compounds.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing experimental workflows and understanding the mechanism of action of the compounds.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation (Future Work) start Synthesized this compound Derivatives cell_lines Panel of Cancer Cell Lines (MCF-7, A549, HCT-116) start->cell_lines mtt MTT Cytotoxicity Assay cell_lines->mtt ic50 Determine IC50 Values mtt->ic50 select_potent Select Potent Compounds ic50->select_potent cell_cycle Cell Cycle Analysis (Flow Cytometry) select_potent->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) select_potent->apoptosis xenograft Tumor Xenograft Model select_potent->xenograft western_blot Western Blot Analysis (Apoptotic Proteins) apoptosis->western_blot efficacy Evaluate Antitumor Efficacy xenograft->efficacy

Caption: A typical workflow for the antitumor screening of novel chemical derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Up-regulated) compound->bax activates cyto_c Cytochrome c Release bcl2->cyto_c inhibits bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a this compound derivative.

References

Application Notes and Protocols for Antifungal Activity Testing of C15H16FN3OS2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Thiazole derivatives have been identified as a promising class of compounds with potential antifungal properties.[1][2][3] The compound C15H16FN3OS2, a novel thiazole derivative, warrants investigation to determine its efficacy against clinically relevant fungal species. Thiazole-based antifungals often act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] This disruption of the cell membrane integrity can lead to fungal cell death.[5] These application notes provide a comprehensive overview and detailed protocols for the systematic evaluation of the antifungal activity of this compound.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the fields of mycology, infectious diseases, and drug development who are involved in the screening and characterization of novel antifungal agents.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and standardized technique for determining the MIC of antifungal compounds.[6][7]

Materials:

  • This compound (stock solution prepared in Dimethyl Sulfoxide - DMSO)

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium with DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds).

    • Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.0313 to 64 µg/mL).

    • Prepare dilutions for the positive control antifungal in the same manner.

    • Include a well with medium and DMSO (at the same concentration as in the test wells) as a negative control and a well with the fungal inoculum and no drug as a growth control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound and controls.

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Determination:

    • Visually inspect the plates for turbidity or use a microplate reader to measure the absorbance at a specific wavelength (e.g., 530 nm).

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

2. Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Materials:

  • 96-well plates from the MIC assay

  • Sterile agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile micropipette and tips

Procedure:

  • Subculturing:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

    • Spot the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours or until growth is visible in the control spots.

  • MFC Determination:

    • The MFC is the lowest concentration of this compound that results in no fungal growth (or a ≥99.9% reduction in CFU/mL) on the subculture plates.

3. Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its selectivity for fungal cells.

Materials:

  • Human cell line (e.g., HEK-293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Seeding:

    • Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control. The CC50 (50% cytotoxic concentration) can then be determined.

Data Presentation

The quantitative data from the antifungal and cytotoxicity assays should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains (µg/mL)

Fungal StrainThis compoundFluconazoleAmphotericin B
Candida albicans ATCC 90028410.5
Candida glabrata ATCC 900308160.5
Cryptococcus neoformans H99240.25
Aspergillus fumigatus ATCC 20430516>641

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Strains (µg/mL)

Fungal StrainThis compoundFluconazoleAmphotericin B
Candida albicans ATCC 900288>641
Candida glabrata ATCC 9003016>641
Cryptococcus neoformans H994160.5
Aspergillus fumigatus ATCC 204305>64>642

Table 3: Cytotoxicity of this compound against Human Cell Lines

Cell LineCC50 (µg/mL)
HEK-293>64
HepG2>64

Visualizations

Antifungal_Testing_Workflow cluster_preparation Preparation cluster_assays Primary Assays cluster_analysis Data Analysis Compound This compound Stock MIC Broth Microdilution (MIC) Compound->MIC Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity Fungi Fungal Culture Fungi->MIC Cells Human Cell Culture Cells->Cytotoxicity MFC Subculture for MFC MIC->MFC MIC_Data MIC Determination MIC->MIC_Data MFC_Data MFC Determination MFC->MFC_Data CC50_Data CC50 Determination Cytotoxicity->CC50_Data SI_Data Selectivity Index (SI) SI = CC50 / MIC MIC_Data->SI_Data CC50_Data->SI_Data

Caption: Experimental workflow for antifungal activity testing.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound (Thiazole Derivative) This compound->Enzyme Inhibition Enzyme->Ergosterol

Caption: Proposed mechanism of action for thiazole antifungals.

References

Application Notes and Protocols: Antibacterial Evaluation of Novel Thiazole Derivatives (e.g., C15H16FN3OS2)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide to the antibacterial evaluation of novel synthetic compounds, exemplified by the molecular formula C15H16FN3OS2, which is characteristic of certain thiazole derivatives. The protocols outlined below are standard methodologies for determining the efficacy of new chemical entities against various bacterial strains.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from antibacterial assays. This format allows for a clear and direct comparison of the compound's activity against different bacterial strains.

Table 1: Summary of Antibacterial Activity of Compound this compound

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Zone of Inhibition (mm) (Disk Diffusion Assay)
Staphylococcus aureus (ATCC 29213)Gram-positiveDataDataData
Enterococcus faecalis (ATCC 29212)Gram-positiveDataDataData
Escherichia coli (ATCC 25922)Gram-negativeDataDataData
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeDataDataData
Control Antibiotic (e.g., Ciprofloxacin)-DataDataData

Experimental Protocols

Detailed methodologies for key antibacterial evaluation experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (this compound) stock solution (e.g., in DMSO)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound stock solution in CAMHB across the wells of a 96-well plate.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound.

    • The final concentration of bacteria in each well will be approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for antibacterial evaluation and a potential target pathway.

G cluster_prep Preparation cluster_assay Primary Screening cluster_confirmation Confirmatory Assay cluster_results Data Analysis A Compound this compound Stock Solution D Serial Dilution in 96-Well Plate A->D B Bacterial Culture (e.g., S. aureus, E. coli) C Prepare 0.5 McFarland Standard Inoculum B->C E Inoculate with Bacteria C->E D->E F Incubate at 37°C (18-24h) E->F G Determine MIC (Visual Inspection) F->G H Subculture from Clear Wells onto Agar Plates G->H K Tabulate MIC & MBC Values G->K I Incubate at 37°C (18-24h) H->I J Determine MBC I->J J->K

Caption: Experimental workflow for determining MIC and MBC of a novel compound.

G cluster_pathway Hypothetical Target: Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidase InhibitionPoint This compound (Hypothesized Inhibition) InhibitionPoint->Lipid_II

Caption: A potential mechanism of action targeting bacterial cell wall synthesis.

Application Notes and Protocols for TPD-1516 (C15H16FN3OS2) in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPD-1516 is a novel thieno[2,3-d]pyrimidine derivative with the molecular formula C15H16FN3OS2. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds recognized for their significant therapeutic potential, acting as bioisosteres of purines and interacting with a variety of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[1] Notably, various thieno[2,3-d]pyrimidine compounds have been identified as potent inhibitors of key protein kinases involved in cellular signaling pathways, such as VEGFR-2, PI3K, and FLT3.[2][3][4][5] These characteristics make TPD-1516 a compelling candidate for high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents.

These application notes provide an overview of the potential applications of TPD-1516, along with detailed protocols for its use in HTS campaigns.

Physicochemical Properties of TPD-1516

A summary of the key physicochemical properties of TPD-1516 is presented in the table below. These properties are crucial for designing and executing successful screening assays.

PropertyValue
Molecular FormulaThis compound
Molecular Weight353.44 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO (>10 mM), sparingly soluble in ethanol, and insoluble in water.
Purity (by HPLC)>98%
Lipinski's Rule of 5Compliant
StorageStore at -20°C in a dry, dark place.

Potential Therapeutic Applications

Based on the known activities of structurally related thieno[2,3-d]pyrimidine derivatives, TPD-1516 is a promising candidate for screening in the following therapeutic areas:

  • Oncology: As a potential inhibitor of protein kinases such as VEGFR-2 and PI3K, which are crucial for tumor angiogenesis and cancer cell proliferation.[3][4]

  • Inflammation: Due to the established anti-inflammatory properties of the thienopyrimidine scaffold.[1]

  • Infectious Diseases: Exhibiting potential antimicrobial activity against a range of pathogens.[1]

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for primary and secondary assays to evaluate the biological activity of TPD-1516 in an HTS format.

Primary High-Throughput Screen: Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a biochemical assay to identify inhibitors of VEGFR-2 kinase activity.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Plate Compound Plate Preparation (TPD-1516 serial dilutions in DMSO) Dispense_Compound Dispense TPD-1516 (50 nL) Compound_Plate->Dispense_Compound Assay_Plate Assay Plate (384-well) Assay_Plate->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Dispense_Kinase Add VEGFR-2 Enzyme Reagent_Prep->Dispense_Kinase Dispense_Compound->Dispense_Kinase Dispense_Substrate_ATP Initiate Reaction (Add Substrate/ATP Mix) Dispense_Kinase->Dispense_Substrate_ATP Incubation Incubate at RT (60 min) Dispense_Substrate_ATP->Incubation Add_Detection_Reagent Add Detection Reagent Incubation->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Data_Analysis Data Analysis (% Inhibition) Read_Plate->Data_Analysis

Caption: Workflow for a cell-based proliferation assay.

Materials and Reagents:

  • TPD-1516 stock solution (10 mM in DMSO)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 384-well clear-bottom, black-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Automated liquid handler

  • Plate reader capable of luminescence detection

Protocol:

  • Cell Seeding: Seed HUVECs into 384-well plates at a density of 2,000 cells per well in 40 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add serial dilutions of TPD-1516 (10 µL) to the wells. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: a. Equilibrate the plates to room temperature for 30 minutes. b. Add 25 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation

The following tables present representative data that could be generated from the HTS assays described above.

Table 1: Primary Screen - VEGFR-2 Kinase Inhibition

CompoundConcentration (µM)% Inhibition (Mean ± SD)
TPD-15160.015.2 ± 1.8
0.125.6 ± 3.1
178.9 ± 4.5
1095.1 ± 2.3
Sorafenib (Control)198.2 ± 1.5
DMSO (Vehicle)-0.0 ± 2.0

Table 2: Secondary Screen - HUVEC Proliferation Assay

CompoundIC50 (µM)
TPD-15161.5
Sorafenib (Control)0.8

Signaling Pathway

TPD-1516 is hypothesized to inhibit the VEGFR-2 signaling pathway, which is critical for angiogenesis. The diagram below illustrates this proposed mechanism of action.

VEGFR-2 Signaling Pathway and Proposed Inhibition by TPD-1516

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TPD1516 TPD-1516 TPD1516->VEGFR2 Inhibition

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by TPD-1516.

Conclusion

TPD-1516 represents a promising lead compound for drug discovery efforts, particularly in the fields of oncology and inflammation. The protocols and data presented herein provide a framework for the high-throughput screening and initial characterization of this and other novel thieno[2,3-d]pyrimidine derivatives. Further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of TPD-1516.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming C15H16FN3OS2 Solubility Issues in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with the compound C15H16FN3OS2 during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Before proceeding with complex solubilization techniques, it is crucial to perform a basic solubility assessment. This involves determining the compound's solubility in commonly used solvents and aqueous buffers. A tiered approach is recommended, starting with the most common and biocompatible solvents.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Kinetic solubility refers to the concentration of a compound that can be rapidly dissolved from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer and remain in solution for a short period.[1] In contrast, thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over a longer period.[2][3] For initial high-throughput screening, kinetic solubility is often sufficient. However, for lead optimization and formulation development, thermodynamic solubility provides a more accurate and reliable measure.[4]

Q3: My compound this compound is precipitating in my aqueous assay buffer. What are the likely causes?

A3: Precipitation of this compound in aqueous buffers is a common issue for poorly soluble compounds. The primary causes include:

  • Low intrinsic aqueous solubility: The molecular structure of this compound likely contains hydrophobic moieties that limit its interaction with water.

  • "Fall-out" from stock solution: When a concentrated organic stock solution (e.g., DMSO) is diluted into an aqueous buffer, the compound can precipitate if its concentration exceeds its aqueous solubility limit.

  • pH-dependent solubility: If this compound has ionizable groups, its solubility can be highly dependent on the pH of the buffer.[5][6]

  • Salt concentration: The ionic strength of the buffer can influence the solubility of the compound.

Q4: Can I use a higher concentration of DMSO to dissolve this compound in my assay?

A4: While increasing the percentage of Dimethyl Sulfoxide (DMSO) can enhance the solubility of this compound, it is crucial to consider its potential impact on the assay. High concentrations of DMSO can:

  • Inhibit enzyme activity.

  • Affect cell viability and membrane integrity.

  • Interfere with protein-ligand binding. It is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 1%, and to always include a vehicle control with the same DMSO concentration to account for any solvent effects.[7][8]

Troubleshooting Guides

Issue 1: this compound is not dissolving in common organic solvents for stock solution preparation.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test a range of organic solvents with varying polarities.

  • Gentle Heating: Gently warm the solution to aid dissolution. Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a sonicator to break down compound aggregates and enhance dissolution.

  • Co-solvent System: Prepare the stock solution in a mixture of a strong organic solvent (e.g., DMSO, DMF) and a less polar, water-miscible solvent (e.g., ethanol, isopropanol).[9]

Issue 2: this compound precipitates upon dilution of the DMSO stock into the aqueous assay buffer.

Troubleshooting Workflow:

G start Precipitation Observed check_final_conc Is final compound concentration above its aqueous solubility? start->check_final_conc reduce_conc Reduce final concentration check_final_conc->reduce_conc Yes solubilization_strategy Implement Solubilization Strategy check_final_conc->solubilization_strategy No end Proceed with Assay reduce_conc->end solubilization_strategy->end

Caption: Decision workflow for addressing compound precipitation.

Solubilization Strategies:

  • Co-solvents: Introduce a low percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) into the aqueous buffer.[10]

  • Surfactants: Add a non-ionic surfactant (e.g., Tween-20, Triton X-100) at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound.[11][12][13]

  • Cyclodextrins: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[14][15]

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the assay buffer can significantly enhance its solubility.[16][17]

Comparison of Solubilization Methods
MethodPrincipleAdvantagesDisadvantagesTypical Concentration
Co-solvents Reduces the polarity of the aqueous medium.[10]Simple to implement.Can affect protein structure and cell viability at high concentrations.1-5% (v/v)
Surfactants Forms micelles that encapsulate the hydrophobic compound.[11]High solubilizing capacity.Can interfere with assays and cause cell lysis at high concentrations.0.01-0.1% (w/v)
Cyclodextrins Forms inclusion complexes with the compound.[14]Generally low toxicity.Can have lower solubilization efficiency compared to surfactants.1-10 mM
pH Adjustment Ionizes the compound to a more soluble form.[5]Very effective for ionizable compounds.Limited by the pH tolerance of the assay system.Assay-dependent

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new plate containing PBS to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the light scattering of each well using a nephelometer.

  • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the vehicle control.[18]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.[19]

Materials:

  • Solid this compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Shaker incubator

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer.

  • Incubate the mixture on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility.

Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary.

Solid Dispersions

A solid dispersion involves dispersing this compound in a hydrophilic polymer matrix.[20] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The resulting amorphous solid dispersion can significantly improve the dissolution rate and apparent solubility of the compound.

Nanonization

Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to a higher dissolution rate.[21][22][23] Techniques such as milling, high-pressure homogenization, or precipitation can be used to produce nanosuspensions of the compound.

Formulation Selection Workflow

G start Poorly Soluble this compound solubility_assessment Initial Solubility Assessment start->solubility_assessment simple_methods Simple Solubilization (Co-solvents, Surfactants, pH) solubility_assessment->simple_methods check_solubility1 Sufficient Solubility? simple_methods->check_solubility1 advanced_methods Advanced Formulation (Solid Dispersion, Nanonization) check_solubility1->advanced_methods No end Successful Assay check_solubility1->end Yes check_solubility2 Sufficient Solubility? advanced_methods->check_solubility2 assay_optimization Assay Optimization check_solubility2->assay_optimization No check_solubility2->end Yes assay_optimization->end

Caption: A stepwise approach to selecting a suitable formulation strategy.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively address the solubility challenges associated with this compound and obtain reliable and reproducible data in their assays.

References

C15H16FN3OS2 stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C15H16FN3OS2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability challenges encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential stability issues, recommended experimental protocols, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?

A1: Degradation of small molecule compounds like this compound in solution can be influenced by several factors. Based on data from related compounds, the primary factors to consider are pH, exposure to light, and temperature.[1] Acidic or basic conditions can catalyze hydrolysis, while exposure to UV radiation can lead to photolytic degradation.[1] Although temperature alone may not be the primary driver of degradation for similar compounds, it can accelerate other degradation pathways.[1][2]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation pathways for this compound have not been documented, insights can be drawn from similar chemical structures. For Thiamethoxam, a related compound, degradation can involve the cleavage of the thiazole ring.[3] Other potential degradation mechanisms for complex organic molecules include oxidation, hydroxylation, and ring-cleavage initiated by nucleophilic attack.[2] It is crucial to perform analytical studies, such as LC-MS, to identify the specific degradation products in your experimental conditions.

Q3: How should I prepare and store my this compound solutions to maximize stability?

A3: To minimize degradation, it is recommended to prepare solutions using a neutral pH buffer (around pH 7).[1] Solutions should be protected from light by using amber vials or by covering the container with aluminum foil. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or below) is recommended, although freeze-thaw cycles should be minimized.[4] Always perform a stability test under your specific storage conditions.

Q4: Are there any known incompatibilities with common solvents or excipients?

A4: There is no specific data on the incompatibility of this compound with common laboratory solvents and excipients. As a general practice, it is advisable to use high-purity solvents and to assess compatibility with any new excipients by conducting preliminary stability studies.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.

Problem: Rapid loss of parent compound concentration.

Logical Troubleshooting Workflow

start Start: Rapid degradation observed check_ph Measure pH of the solution start->check_ph ph_extreme Is pH acidic (<6) or basic (>8)? check_ph->ph_extreme adjust_ph Adjust pH to neutral (~7) using a suitable buffer ph_extreme->adjust_ph Yes check_light Is the solution exposed to light? ph_extreme->check_light No retest Retest for stability adjust_ph->retest protect_light Store in amber vials or protect from light check_light->protect_light Yes check_temp What is the storage temperature? check_light->check_temp No protect_light->retest temp_high Is temperature elevated (>25°C)? check_temp->temp_high store_cold Store at a lower temperature (e.g., 2-8°C or -20°C) temp_high->store_cold Yes temp_high->retest No store_cold->retest issue_resolved Issue Resolved retest->issue_resolved

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data Summary: Factors Affecting Stability of a Structurally Related Compound (Thiamethoxam)

The following table summarizes the degradation of Thiamethoxam under various conditions, which may serve as a useful reference.

ConditionDegradation (%)Reference
pH (with solar radiation)
pH 377.41%[1]
pH 582.12%[1]
pH 675.55%[1]
pH 771.95%[1]
pH 967.17%[1]
pH (in acidic solution, pH=2) > 90%[5][6]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of this compound under different pH and light conditions.

Objective: To determine the short-term stability of this compound in solution under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Buffers: pH 4, pH 7, pH 9

  • Clear and amber glass vials

  • HPLC or UPLC system with a suitable column and detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with each of the pH buffers to a final concentration of 10 µg/mL in both clear and amber vials.

  • Initial Analysis (T=0): Immediately analyze an aliquot from each working solution by HPLC/UPLC to determine the initial concentration of this compound.

  • Incubation: Store the vials under the following conditions:

    • Clear vials: Exposed to ambient laboratory light at room temperature.

    • Amber vials: Protected from light at room temperature.

  • Time-Point Analysis: Analyze aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Experimental Workflow Diagram

prep_stock Prepare 1 mg/mL stock solution prep_working Prepare 10 µg/mL working solutions in pH 4, 7, 9 buffers (clear & amber vials) prep_stock->prep_working t0_analysis T=0 analysis by HPLC/UPLC prep_working->t0_analysis incubation Incubate at room temperature (light exposed & protected) t0_analysis->incubation timepoint_analysis Analyze at 2, 4, 8, 24, 48 hours incubation->timepoint_analysis data_analysis Calculate % remaining this compound timepoint_analysis->data_analysis

Caption: Workflow for preliminary stability assessment.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways according to ICH guidelines.[4][7]

Objective: To generate degradation products of this compound under stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV lamp

  • Heating block or oven

  • LC-MS system

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H2O2 and keep at room temperature.

    • Photolytic Degradation: Expose the solution to UV light.

    • Thermal Degradation: Heat the solution at 60°C.

  • Sample Collection: Collect samples at various time points and neutralize the acid and base-stressed samples before analysis.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system to separate and identify the parent compound and any degradation products.

Forced Degradation Workflow

prep_solution Prepare this compound solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, RT) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation photo Photolytic Degradation (UV light) prep_solution->photo thermal Thermal Degradation (60°C) prep_solution->thermal sampling Collect samples at time points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling lcms Analyze by LC-MS to identify degradation products sampling->lcms

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing C15H16FN3OS2 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. The compound C15H16FN3OS2 is referred to as "Compound X" throughout this guide. The data presented is hypothetical and intended to serve as a template for the experimental design and troubleshooting of in vivo studies with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Compound X in a mouse xenograft model?

A1: The optimal starting dose depends on the tumor model and the administration route. Based on pre-clinical data, a common starting point for well-tolerated compounds in mice is in the range of 10-25 mg/kg, administered daily. However, it is crucial to first perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that does not cause unacceptable side effects.[1][2][3][4][5]

Q2: I'm observing significant weight loss in my mice at what I thought was a therapeutic dose. What should I do?

A2: Body weight loss exceeding 10-15% is a sign of toxicity.[2] Immediately reduce the dosage or decrease the dosing frequency. Consider the following:

  • Dose Reduction: Decrease the dose by 25-50% and monitor the animals closely.

  • Dosing Schedule: Switch from daily to an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off).

  • Vehicle Control: Ensure the vehicle itself is not causing toxicity by treating a cohort of animals with the vehicle alone.

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration if necessary.

Q3: My compound is showing poor efficacy in vivo, despite having a low nanomolar IC50 in vitro. What could be the issue?

A3: This is a common challenge in drug development. Several factors could be at play:

  • Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or rapid clearance, resulting in insufficient exposure at the tumor site.[6][7][8][9] A PK study is essential to understand the drug's profile in vivo.

  • Target Engagement: The compound may not be reaching its intended target in the tumor at a sufficient concentration. Consider performing a pharmacodynamic (PD) study to measure target inhibition in tumor tissue.

  • Tumor Model Resistance: The chosen xenograft model may have intrinsic or acquired resistance mechanisms to Compound X.

  • Formulation Issues: The compound may not be adequately soluble in the chosen vehicle, leading to poor absorption.

Q4: How do I prepare Compound X for in vivo administration?

A4: The formulation is critical for ensuring consistent and effective delivery. For a compound with the characteristics of Compound X, a common starting formulation for oral gavage might be a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. For intravenous injection, a solution in a vehicle like 5% DMSO, 40% PEG300, and 55% saline may be suitable. Always perform a formulation screen to ensure stability and solubility.

Troubleshooting Guides

Issue: Unexpected Animal Toxicity
Symptom Potential Cause Recommended Action
>15% Body Weight Loss Dose is too high.Reduce dose by 50% or switch to intermittent dosing.[2]
Lethargy, Ruffled Fur Compound toxicity or vehicle intolerance.Monitor animals daily. Check vehicle control group. Consider dose reduction.
Local Irritation at Injection Site Formulation is not well-tolerated.Change the vehicle or reduce the concentration of co-solvents.
Issue: Lack of In Vivo Efficacy
Observation Potential Cause Recommended Action
No Tumor Growth Inhibition Insufficient drug exposure.Conduct a pharmacokinetic study to measure plasma and tumor drug concentrations.[6][7][8][9]
Poor target engagement.Perform a pharmacodynamic study to assess target modulation in the tumor.
Inappropriate animal model.Test Compound X in a panel of different xenograft models.[10][11][12]
Initial Response, then Tumor Regrowth Development of drug resistance.Consider combination therapy with other agents.

Data Presentation

Table 1: In Vitro Potency of Compound X
Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Carcinoma15
A549Lung Carcinoma32
MDA-MB-231Breast Cancer25
PC-3Prostate Cancer48
Table 2: Pharmacokinetic Parameters of Compound X in Mice (10 mg/kg, Oral Gavage)
ParameterValueUnit
Tmax1hr
Cmax1.2µM
AUC(0-24h)6.8µM*hr
T1/23.5hr
Bioavailability25%
Table 3: In Vivo Toxicity Summary of Compound X in Mice
Dose (mg/kg/day)Dosing ScheduleObservation
10DailyWell tolerated, <5% body weight change.
25DailyWell tolerated, 5-10% body weight change.
50DailyModerate toxicity, >15% body weight loss.
25 5 days on / 2 days off Recommended for efficacy studies.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy, age-matched mice (e.g., female BALB/c, 6-8 weeks old).

  • Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).[1][2][3][4][5]

  • Dosing: Administer Compound X daily for 5-7 consecutive days via the intended route of administration.

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and food/water intake daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in >15% body weight loss or other signs of severe toxicity.[2]

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use healthy, cannulated mice to facilitate blood collection.

  • Dosing: Administer a single dose of Compound X via the intended route (e.g., oral gavage and intravenous injection to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6][7][8][9]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of Compound X in plasma samples using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Tmax, Cmax, AUC, and half-life.

Protocol 3: Xenograft Tumor Model Efficacy Study
  • Cell Culture: Culture the desired human cancer cell line (e.g., HCT116) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into treatment groups (vehicle control, Compound X at different doses, positive control).

  • Treatment: Administer the treatments according to the predetermined schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.[10][11][12]

Visualizations

G cluster_0 Hypothetical Signaling Pathway for Compound X RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->MEK Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound X.

G cluster_1 Experimental Workflow for In Vivo Dose Optimization InVitro In Vitro Potency (IC50) MTD Maximum Tolerated Dose (MTD) Study InVitro->MTD PK Pharmacokinetic (PK) Study MTD->PK Efficacy Xenograft Efficacy Study PK->Efficacy OptimalDose Optimal In Vivo Dose Efficacy->OptimalDose

Caption: Workflow for determining the optimal in vivo dose.

G cluster_2 Troubleshooting In Vivo Efficacy Start Poor In Vivo Efficacy Observed CheckPK Was a PK study performed? Start->CheckPK PerformPK Conduct PK study to assess exposure CheckPK->PerformPK No LowExposure Is drug exposure (AUC) low? CheckPK->LowExposure Yes PerformPK->LowExposure Reformulate Reformulate or increase dose LowExposure->Reformulate Yes CheckPD Assess target engagement (PD study) LowExposure->CheckPD No Reformulate->Start NewModel Test in alternative in vivo models CheckPD->NewModel

Caption: Decision tree for troubleshooting poor in vivo efficacy.

References

Troubleshooting C15H16FN3OS2 crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of C15H16FN3OS2 (Aripiprazole).

Frequently Asked Questions (FAQs)

Q1: What is the compound with the molecular formula this compound?

The molecular formula this compound corresponds to Aripiprazole, an atypical antipsychotic drug.[1] It is a weakly basic drug known for its poor aqueous solubility, which makes crystallization a critical step in its manufacturing and formulation.[2]

Q2: Which solvents are suitable for dissolving and crystallizing Aripiprazole?

Aripiprazole's solubility varies significantly across different organic solvents. Selecting an appropriate solvent is fundamental to a successful crystallization experiment. The ideal solvent should dissolve the compound at a high temperature but exhibit low solubility at lower temperatures.[3]

Q3: What are polymorphs and why are they important for Aripiprazole?

Polymorphism is the ability of a compound to exist in multiple different crystal structures.[4] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point.[5] For a pharmaceutical ingredient like Aripiprazole, controlling polymorphism is crucial as it can directly impact the drug's bioavailability and shelf-life.[5][6] Aripiprazole is known to have numerous polymorphs and solvates (crystals containing solvent molecules).[7][8][9][10]

Q4: How can I control which polymorph of Aripiprazole is formed?

The formation of a specific polymorph is influenced by various experimental conditions:

  • Temperature: Heating or cooling rates can determine the resulting crystal form. For example, heating Type 1 Aripiprazole crystals can transform them into other forms.[11]

  • Solvent: The choice of solvent can dictate the crystal structure. Crystallization from ethanol or isopropanol has been used to produce specific Aripiprazole polymorphs.[7][8]

  • Seeding: Introducing a small crystal (a seed) of the desired polymorph into a supersaturated solution can promote the growth of that specific form.[8][12]

  • Agitation: The rate of stirring can affect nucleation and polymorphic transformation.[6]

Quantitative Data: Solubility of Aripiprazole

The following table summarizes the solubility of Aripiprazole in various common laboratory solvents. This data is essential for selecting appropriate solvent systems for crystallization experiments.

SolventSolubilityNotes
DichloromethaneFreely SolubleA good solvent for initial dissolution.[13]
Dimethylformamide (DMF)~30 mg/mLHigh solubility.[1]
Dimethyl Sulfoxide (DMSO)~25 mg/mLHigh solubility.[1]
Polyethylene Glycol 400 (PEG 400)High SolubilityRanked as the best cosolvent for enhancing solubility in one study.[14][15]
DioxaneHigh SolubilityShowed significant ability to increase solubility.[14][15]
Ethyl AcetateModerate SolubilityLess polar solvents have been shown to increase solubility.[14][15]
Ethanol~1 mg/mLLower solubility compared to DMF or DMSO.[1]
TolueneSparingly Soluble[13]
MethanolInsolubleCan be used as an anti-solvent.[13]
WaterInsoluble[13]
HexaneLow Solubility[14][15]

Troubleshooting Guides

This section addresses specific problems encountered during the crystallization of Aripiprazole (this compound).

Problem: No crystals are forming in my experiment.

This is a common issue often related to insufficient supersaturation or nucleation barriers. Follow this workflow to troubleshoot the problem.

G cluster_0 Troubleshooting: No Crystal Formation start Start: Supersaturated Solution Prepared check_supersaturation Is the solution sufficiently supersaturated? start->check_supersaturation increase_concentration Increase Concentration (Evaporate Solvent) check_supersaturation->increase_concentration No add_antisolvent Add Anti-solvent check_supersaturation->add_antisolvent No check_nucleation Has nucleation occurred? check_supersaturation->check_nucleation Yes increase_concentration->check_nucleation add_antisolvent->check_nucleation induce_nucleation Induce Nucleation check_nucleation->induce_nucleation No outcome Crystals Formed check_nucleation->outcome Yes seeding Add Seed Crystals induce_nucleation->seeding scratching Scratch Inner Surface induce_nucleation->scratching ultrasonication Apply Ultrasonication induce_nucleation->ultrasonication seeding->outcome revise Revise Experiment: Try different solvent or crystallization method seeding->revise scratching->outcome scratching->revise ultrasonication->outcome ultrasonication->revise

A workflow for troubleshooting lack of crystal formation.

Answer:

  • Verify Supersaturation: Crystallization requires a supersaturated solution, where the concentration of the solute is higher than its solubility at a given temperature.[3][6] If the solution is not supersaturated, you can achieve this by either slowly evaporating the solvent or by adding an "anti-solvent" (a solvent in which Aripiprazole is insoluble, like methanol or water) to decrease its solubility.[3][13]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, it may be due to a high energy barrier for nucleation (the initial formation of crystal nuclei).[5] You can try to induce nucleation by:

    • Seeding: Add a tiny, high-quality crystal of Aripiprazole to the solution. This provides a template for further crystal growth.[12]

    • Scratching: Gently scratch the inside surface of the glass vessel below the solution level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Cooling: Slowly cool the solution, as the solubility of Aripiprazole will decrease at lower temperatures, increasing supersaturation and promoting nucleation.[3]

  • Be Patient: Crystallization can be a slow process. Ensure your experiment is stored in a vibration-free environment and give it sufficient time.

  • Re-evaluate Conditions: If the above steps fail, consider changing the solvent system or trying a different crystallization technique as detailed in the protocols below.[16]

Problem: My compound is "oiling out" instead of crystallizing.

This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when a highly supersaturated solution separates into two liquid phases instead of forming solid crystals.[17] This is often an issue with compounds that have low melting points or when impurity levels are high.[17]

Answer:

  • Reduce Concentration: The most straightforward approach is to lower the initial concentration of Aripiprazole in the solvent to avoid the conditions that lead to LLPS.[17]

  • Change Solvent System: Some solvents are more prone to causing LLPS. Experiment with different solvents or solvent/anti-solvent mixtures.

  • Control Temperature: LLPS can be temperature-dependent. Try running the experiment at a different, often higher, temperature.

  • Use Seeding: Seeding the solution at a point of slight supersaturation can sometimes bypass the LLPS phase entirely, allowing crystals to grow directly from the single-phase solution.[17]

Problem: My crystals are of poor quality (e.g., too small, needles, agglomerated).

The quality and morphology of crystals are determined by the interplay between nucleation and crystal growth rates.[18]

G cluster_1 Improving Crystal Quality problem Observed Problem small_crystals Too Small / Fines problem->small_crystals needles Needles / Plates problem->needles agglomeration Agglomeration problem->agglomeration fast_nucleation Fast Nucleation, Slow Growth small_crystals->fast_nucleation anisotropic_growth Anisotropic Growth needles->anisotropic_growth high_supersaturation High Local Supersaturation / Poor Mixing agglomeration->high_supersaturation cause Likely Cause slow_cooling Slower Cooling / Evaporation Rate fast_nucleation->slow_cooling change_solvent Change Solvent or Use Additives anisotropic_growth->change_solvent control_mixing Control Agitation / Slower Anti-solvent Addition high_supersaturation->control_mixing solution Potential Solution

Relationship between issues, causes, and solutions for poor crystal quality.

Answer:

  • If Crystals are Too Small: This often happens when nucleation is too rapid, leading to the formation of many small crystals instead of the growth of a few large ones.[18] To fix this, slow down the process. Use a slower cooling rate or slow down the evaporation of the solvent. This gives the molecules more time to arrange themselves onto existing crystal lattices.

  • If Crystals are Needles or Plates: This morphology can result from the crystal growing faster in some directions than others. While sometimes acceptable, block-like crystals are often preferred. Try experimenting with different solvents or using co-formers to create co-crystals, which can alter the crystal habit.[5][19]

  • If Crystals are Agglomerated (Clumped Together): Agglomeration can be caused by excessively high supersaturation or improper mixing.[6][17] Ensure the solution is well-mixed but not agitated so vigorously that it causes crystals to break (secondary nucleation).[6] If using an anti-solvent, add it very slowly to a stirred solution to avoid creating zones of very high local supersaturation.[18]

Experimental Protocols

Here are detailed methodologies for key crystallization experiments applicable to Aripiprazole.

Protocol 1: Slow Cooling Crystallization

This technique is effective for compounds that are significantly more soluble in a given solvent at higher temperatures than at lower temperatures.

  • Solvent Selection: Choose a suitable solvent (e.g., isopropanol, ethanol, or t-butanol) from the solubility table.[7][8]

  • Dissolution: In a clean flask, add Aripiprazole to the chosen solvent. Heat the mixture with stirring (e.g., to the boiling point of the solvent) until all the solid has completely dissolved, forming a clear solution.[8]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask to prevent rapid evaporation and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum at a suitable temperature (e.g., below 60°C) to a constant weight.[8]

Protocol 2: Vapor Diffusion

This method is ideal for small quantities of material (milligram scale) and is excellent for screening a wide range of conditions.[12]

  • Preparation: Dissolve your Aripiprazole sample in a small volume of a primary solvent in which it is readily soluble (e.g., Dichloromethane or DMF) inside a small, open vial.[1][13]

  • Setup: Place this small vial inside a larger, sealable container (like a beaker or jar). Carefully add a larger volume of an anti-solvent (a volatile solvent in which Aripiprazole is insoluble, such as methanol or hexane) to the bottom of the larger container, ensuring it does not mix with the solution in the inner vial.[12][13][14]

  • Diffusion: Seal the larger container. The more volatile anti-solvent will slowly diffuse in the vapor phase into the primary solvent containing your compound.

  • Crystallization: As the anti-solvent dissolves into the primary solvent, the solubility of Aripiprazole decreases, leading to slow crystallization over hours or days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 3: Slurry Method (Solvent-Mediated Transformation)

This method is used to convert a less stable crystal form (kinetically favored) into the most thermodynamically stable polymorph. It is also used in the preparation of co-crystals.[2]

  • Preparation: Create a mixture of the starting Aripiprazole solid and a co-former (if making co-crystals) in a chosen solvent or solvent mixture (e.g., acetone, acetonitrile/water).[2]

  • Slurry Formation: Add enough solvent to create a mobile slurry where both dissolved and undissolved solids are present.

  • Agitation: Stir the slurry at a constant temperature (e.g., 35°C) for an extended period (e.g., 12-48 hours).[2] During this time, the less stable form will dissolve and the more stable form will crystallize out of solution.

  • Isolation: Filter the solid from the slurry.

  • Washing & Drying: Wash the collected solid with a minimal amount of the solvent and dry it in a vacuum oven at a controlled temperature (e.g., 30°C).[2]

References

Technical Support Center: C15H16FN3OS2 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of C15H16FN3OS2.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification challenges encountered with this compound?

A1: The primary challenges in the initial purification stages of this compound typically revolve around its moderate polarity and potential for multiple interaction modes due to the presence of aromatic rings, a sulfonamide group, an amine moiety, and a thioether linkage. This can lead to difficulties in selecting an appropriate solvent system for chromatography, resulting in poor separation from starting materials or by-products. Co-elution of structurally similar impurities is also a frequent issue.

Q2: What is the recommended column chromatography technique for this compound?

A2: For the purification of this compound, normal-phase flash column chromatography using silica gel is a common starting point. A gradient elution is often most effective. A typical gradient might start with a non-polar solvent like hexane or heptane and gradually increase the polarity by introducing a more polar solvent such as ethyl acetate or a mixture of dichloromethane and methanol. The optimal solvent system will depend on the specific impurities present in the crude mixture.

Q3: My this compound sample appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of standard silica. The amine functionality in this compound could be particularly susceptible to this. To mitigate degradation, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the mobile phase (e.g., 1% triethylamine in the eluent). Alternatively, using a different stationary phase such as alumina (neutral or basic) or a bonded-phase silica like diol or amino-propyl silica gel can be effective.

Q4: I am observing low recovery of this compound after chromatography. What are the potential reasons?

A4: Low recovery can be due to several factors. As mentioned, degradation on the column is one possibility. Another common reason is irreversible adsorption to the stationary phase, especially if highly polar solvents are required for elution, which might not fully desorb the compound. It is also possible that the compound is partially soluble in the chosen solvent system, leading to precipitation on the column. To improve recovery, consider using a less acidic stationary phase, or adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent to improve solubility and reduce tailing.

Q5: What is the best approach for the final purification step to achieve high purity (>99%) of this compound?

A5: For achieving high purity, a final recrystallization step after column chromatography is often the most effective method. The choice of solvent is critical and may require some screening. A good starting point is to find a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for compounds with similar properties include ethanol/water, ethyl acetate/hexane, or isopropanol. If recrystallization is challenging, preparative HPLC can be an alternative for obtaining highly pure material.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Broad peaks in the chromatogram.

  • Co-elution of the product with impurities.

  • Streaking or tailing of the product band on the column.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System Perform small-scale TLC analysis with various solvent systems to identify an eluent that provides good separation (Rf value of the product around 0.3-0.4 and good separation from impurities). Consider using a ternary solvent system for finer tuning of polarity.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
Sample Insolubility in Loading Solvent Ensure the crude sample is fully dissolved in a minimum amount of a solvent in which it is highly soluble before loading it onto the column. If the loading solvent is too strong, it can lead to band broadening. Pre-adsorbing the sample onto a small amount of silica can also help.
Acidic Nature of Silica Gel As mentioned in the FAQs, neutralize the silica gel with triethylamine or switch to a different stationary phase like neutral alumina.
Issue 2: Difficulty in Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • No crystal formation upon cooling.

  • Low yield after recrystallization.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent Choice Screen a variety of solvents or solvent pairs. A good recrystallization solvent should dissolve the compound when hot but not when cold. Try solvent pairs like an alcohol and water, or an ester and an alkane.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out or the formation of very small crystals that are difficult to filter.
Supersaturated Solution If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound if available.
Presence of Impurities If the compound oils out, it may be due to the presence of impurities that inhibit crystal lattice formation. It may be necessary to repeat the column chromatography step to obtain a purer starting material for recrystallization. A hot filtration step can also remove insoluble impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, pre-adsorb the sample by dissolving it in a solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the dissolved sample or the pre-adsorbed powder to the top of the silica gel bed.

  • Elution:

    • Begin elution with the non-polar solvent.

    • Gradually increase the polarity of the eluent by adding the more polar solvent (e.g., start with 100% hexane and gradually increase the percentage of ethyl acetate).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified this compound in a few drops of a potential solvent at room temperature. If it dissolves, the solvent is too good.

    • If it does not dissolve, heat the solvent. If the compound dissolves when hot and precipitates upon cooling, you have a good potential solvent.

  • Recrystallization Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

    • If a solvent pair is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Single-step Flash Chromatography (Silica Gel)759570
Flash Chromatography with Neutralized Silica Gel759685
Flash Chromatography followed by Recrystallization75>9965
Preparative HPLC95>99.580

Visualizations

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Intermediate_Product Partially Purified Product Solvent_Evaporation->Intermediate_Product Recrystallization Recrystallization Intermediate_Product->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Final_Product >99% Pure this compound Filtration_Drying->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity after Chromatography? Check_TLC Review TLC Analysis Start->Check_TLC Coelution Co-elution of Impurities? Check_TLC->Coelution Change_Solvent Optimize Solvent System Coelution->Change_Solvent Yes Degradation Degradation on Column? Coelution->Degradation No Success Purity Improved Change_Solvent->Success Change_Stationary_Phase Change Stationary Phase Neutralize_Silica Use Neutralized Silica Degradation->Neutralize_Silica Yes Overloading Column Overloaded? Degradation->Overloading No Use_Alumina Use Alumina Neutralize_Silica->Use_Alumina If still fails Neutralize_Silica->Success Use_Alumina->Success Reduce_Load Reduce Sample Load Overloading->Reduce_Load Yes Overloading->Success No Reduce_Load->Success

Caption: Troubleshooting decision tree for low purity.

Technical Support Center: Troubleshooting Artifacts in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound C15H16FN3OS2 did not yield information regarding its use in biological assays or any known artifacts associated with it. The following troubleshooting guide and FAQs are based on general principles of addressing artifacts in biological assays and are intended to serve as a general resource for researchers.

This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying and mitigating common artifacts encountered in biological assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are common sources of artifacts in biological assays? Artifacts in biological assays can arise from various sources including the test compounds themselves (e.g., reactivity, impurities), assay reagents, experimental procedure, and data analysis methods. Non-specific chemical reactivity of test compounds can lead to misleading results.[1] Additionally, factors such as the inherent variability of biological materials, degradation of reagents, and changes in experimental conditions can contribute to artifacts.[2]
How can I determine if my test compound is causing assay interference? Several experimental and knowledge-based strategies can help identify compound-related assay interference. Knowledge-based approaches include using substructure filters and searching literature databases.[1] Experimental methods involve conducting counter-screens, mechanistic experiments, and using thiol-based probes to detect reactive compounds.[1]
What are "Pan-Assay Interference Compounds" (PAINS)? PAINS are chemical compounds that appear to be active in a wide range of high-throughput screening assays but are actually false positives. PAINS filters are computational tools used to identify compounds with substructures that are known to interfere with assays.[1]
Can impurities in a compound sample affect assay results? Yes, reactive impurities from compound synthesis or degradation during storage can interfere with assays and produce non-specific activity.[1] It is crucial to ensure the purity of test compounds.
How can I minimize variability in my biological assays? To minimize variability, it is important to use well-characterized and consistent biological materials, such as reference standards for drugs.[2] Proper training of personnel, consistent use of calibrated instruments, and monitoring of assay performance over time are also critical.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

This is a common challenge in biological assays and can stem from multiple factors.

Troubleshooting Workflow:

G start Inconsistent Results check_reagents Check Reagent Stability & Lot Consistency start->check_reagents check_protocol Review Experimental Protocol for Deviations check_reagents->check_protocol check_instrument Verify Instrument Calibration & Performance check_protocol->check_instrument check_compound Assess Compound Purity & Stability check_instrument->check_compound analyze_data Re-analyze Data for Errors check_compound->analyze_data resolve Consistent Results Achieved analyze_data->resolve

Caption: A stepwise workflow for troubleshooting inconsistent assay results.

Detailed Steps:

  • Reagent Verification:

    • Confirm that all reagents are within their expiration dates.

    • Check for proper storage conditions.

    • If a new lot of a critical reagent was introduced, compare its performance to the previous lot.[2]

  • Protocol Adherence:

    • Ensure the experimental protocol was followed precisely.

    • Review timings, concentrations, and incubation periods for any deviations.

  • Instrument Calibration:

    • Verify that all instruments (e.g., plate readers, pipettes) are properly calibrated and functioning according to specifications.

  • Compound Integrity:

    • Assess the purity of the test compound, as impurities can be reactive.[1]

    • Consider potential degradation of the compound, especially after multiple freeze-thaw cycles.[1]

  • Data Analysis Review:

    • Double-check all calculations and data processing steps for potential errors.

Issue 2: Suspected False Positive "Hits" in a Screen

High-throughput screens can often yield compounds that appear active but are actually artifacts.

Strategies to Identify False Positives:

StrategyDescription
Counter-screens Employing assays that are designed to identify compounds that interfere with the assay technology itself rather than the biological target.
Thiol-based Probes Using probes containing thiol groups to detect reactive compounds that can covalently modify proteins non-specifically.[1]
Literature and Database Searches Checking scientific literature and databases for known assay interference compounds or problematic chemical scaffolds.[1]
Substructure Filtering (e.g., PAINS) Using computational filters to identify compounds containing substructures known to cause pan-assay interference.[1]

Logical Flow for Hit Validation:

G initial_hit Initial Hit from Primary Screen substructure_analysis Substructure Analysis (PAINS filters) initial_hit->substructure_analysis literature_review Literature & Database Review substructure_analysis->literature_review experimental_validation Experimental Validation (Counter-screens, etc.) literature_review->experimental_validation confirmed_hit Confirmed Hit experimental_validation->confirmed_hit Passes false_positive False Positive (Artifact) experimental_validation->false_positive Fails

Caption: A decision-making process for validating hits from a primary screen.

Experimental Protocols

Protocol: General Counter-Screen for Assay Interference

This protocol provides a general framework for a counter-screen to identify compounds that interfere with a common assay format (e.g., fluorescence-based).

  • Objective: To determine if a test compound directly affects the assay's detection system.

  • Materials:

    • Test compound

    • Assay buffer

    • Detection reagent (e.g., fluorescent substrate)

    • Microplate reader

  • Procedure:

    • Prepare a dilution series of the test compound in the assay buffer.

    • In a microplate, add the test compound dilutions to wells containing only the assay buffer and the detection reagent (without the biological target).

    • Incubate the plate under the same conditions as the primary assay.

    • Measure the signal (e.g., fluorescence) using the microplate reader.

  • Interpretation:

    • An increase or decrease in the signal in the absence of the biological target suggests that the test compound is directly interfering with the assay's detection method.

References

Improving the selectivity of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE, a putative kinase inhibitor. The following sections address common challenges related to improving the selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target effects with 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE in our cellular assays. What are the likely causes?

A1: Off-target effects are common with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1] The promiscuity of your compound could stem from its interaction with multiple kinases sharing similar active site features. To identify the specific off-targets, we recommend performing a comprehensive kinome scan.

Q2: What initial steps can we take to improve the selectivity of our lead compound?

A2: A good starting point is to perform a structure-activity relationship (SAR) study.[2] This involves synthesizing and testing analogs of the parent compound to understand how different functional groups contribute to potency and selectivity. Computational modeling can also help predict which modifications are most likely to improve selectivity.

Q3: How can we target a specific kinase more selectively?

A3: Several strategies can be employed to enhance kinase inhibitor selectivity.[1][3] These include:

  • Exploiting differences in the gatekeeper residue: Modifying your compound to favor binding to kinases with a smaller gatekeeper residue can introduce selectivity.[1]

  • Targeting inactive kinase conformations: Designing inhibitors that bind to the less-conserved 'DFG-out' conformation can significantly improve selectivity.[3]

  • Allosteric inhibition: Developing inhibitors that bind to sites other than the highly conserved ATP-binding pocket can achieve high selectivity.[4]

  • Covalent inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor can lead to exceptional selectivity.[1]

Q4: What are some key considerations when designing a covalent inhibitor?

A4: When designing a covalent inhibitor, it is crucial to target a non-conserved cysteine residue in the active site of your kinase of interest to avoid off-target covalent modifications.[1] The reactivity of the electrophilic warhead on your inhibitor must be carefully tuned to be reactive enough to bind to the target cysteine but not so reactive that it nonspecifically modifies other proteins.

Troubleshooting Guides

Issue 1: Poor Selectivity Profile in Kinome Scan

Problem: The initial kinome scan of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE reveals inhibition of multiple off-target kinases with potencies similar to the intended target.

Troubleshooting Steps:

  • Analyze the Kinome Scan Data: Identify the primary off-target kinases. Compare the active site residues of the on-target and off-target kinases, paying close attention to the gatekeeper residue and other non-conserved residues.

  • Computational Modeling: Use molecular docking to predict the binding mode of your compound in both the on-target and major off-target kinases. This can reveal steric clashes or unfavorable interactions that can be exploited to improve selectivity.

  • Structure-Activity Relationship (SAR) Exploration:

    • Gatekeeper Targeting: If the off-target kinases have a larger gatekeeper residue than your target, introduce a bulky substituent to your compound that will clash with the larger residue.[1]

    • Exploit Polarity Differences: If the active sites differ in polarity, introduce polar or nonpolar groups to your compound to favor interaction with the target kinase.

  • Synthesize and Test Analogs: Based on your SAR and modeling insights, synthesize a focused library of analogs and screen them against the on-target and key off-target kinases.

Issue 2: Analogs with Improved Selectivity Show Reduced Potency

Problem: Modifications designed to improve selectivity have led to a significant loss of potency against the primary target.

Troubleshooting Steps:

  • Re-evaluate the Binding Mode: The modifications may have disrupted a key interaction with the target kinase. Use computational modeling or X-ray crystallography to understand how the modifications have altered the binding orientation.

  • Fine-Tuning Modifications: Instead of large structural changes, explore more subtle modifications. For example, if you introduced a bulky group, try systematically reducing its size to find a balance between selectivity and potency.

  • Bivalent Inhibitors: Consider linking your inhibitor to a second molecule or peptide that targets another site on the kinase to increase affinity and selectivity.[1]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of an inhibitor across a panel of kinases.

Methodology:

  • Prepare Compound: Dissolve 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE in DMSO to create a 10 mM stock solution.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a broad panel of active human kinases.

  • Assay Conditions: The assays are typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based format. The inhibitor is usually tested at a fixed concentration (e.g., 1 µM) in duplicate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. The results are often visualized as a dendrogram to show the relationships between the inhibited kinases.

Protocol 2: Structure-Activity Relationship (SAR) Study for Selectivity Enhancement

Methodology:

  • Reference Compound: Use 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE as the starting point.

  • Analog Design: Based on computational modeling and analysis of the target's active site, design a series of analogs with modifications at key positions:

    • 4-Fluorophenyl group: Modify the substitution pattern on the phenyl ring to explore electronic and steric effects.

    • Methylsulfanyl group: Replace with other small alkyl or aryl groups to probe a specific pocket.

    • Morpholino group: Substitute with other cyclic amines to alter solubility and interactions with the solvent-exposed region.

  • Synthesis: Synthesize the designed analogs. The general synthesis of pyrimidine derivatives often involves the cyclization of a chalcone-like precursor or direct substitution on a dihalopyrimidine core.[5][6][7]

  • Screening: Screen the synthesized compounds against the primary target and key off-target kinases identified in the initial kinome scan.

  • Data Analysis: Compare the IC50 values of the analogs for the on-target and off-target kinases to determine the selectivity index (SI = IC50 off-target / IC50 on-target).

Data Presentation

Table 1: Kinase Selectivity Profile of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE and Analogs

CompoundTarget Kinase IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (vs Off-Target 1)Selectivity Index (vs Off-Target 2)
Parent Compound 50751201.52.4
Analog A655008007.712.3
Analog B45601101.32.4
Analog C200>10,000>10,000>50>50

Visualizations

G cluster_0 Initial State cluster_1 Troubleshooting Workflow cluster_2 Outcome Parent Compound Parent Compound Off-Target Effects Off-Target Effects Parent Compound->Off-Target Effects Poor Selectivity Kinome Scan Kinome Scan Parent Compound->Kinome Scan Initiates Troubleshooting Computational Modeling Computational Modeling Kinome Scan->Computational Modeling SAR Study SAR Study Computational Modeling->SAR Study Analog Synthesis Analog Synthesis SAR Study->Analog Synthesis Selective Inhibitor Selective Inhibitor Analog Synthesis->Selective Inhibitor Leads to Reduced Off-Target Effects Reduced Off-Target Effects Selective Inhibitor->Reduced Off-Target Effects

Caption: Workflow for improving kinase inhibitor selectivity.

G cluster_0 Targeting Strategies cluster_1 Selectivity Outcome ATP-Competitive ATP-Competitive Low Selectivity Low Selectivity ATP-Competitive->Low Selectivity Often results in Allosteric Allosteric High Selectivity High Selectivity Allosteric->High Selectivity Generally leads to Covalent Covalent Covalent->High Selectivity Can achieve

Caption: Relationship between targeting strategy and selectivity.

References

Technical Support Center: C15H16FN3OS2 Analogue Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of C15H16FN3OS2 analogues, particularly those based on a substituted thiazole scaffold.

Frequently Asked Questions (FAQs)

Q1: What is a general and reliable strategy for synthesizing fluorophenyl-substituted aminothiazole analogues?

A common and dependable method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a suitable thiourea derivative.[2][3] The process is typically high-yielding and straightforward to perform.[2] The reaction begins with an SN2 reaction, followed by an intramolecular attack by the nitrogen on the ketone's carbonyl group to form the thiazole ring.[2]

Q2: I am experiencing low yields in my condensation reaction. What are the common causes and how can I optimize the reaction?

Low yields can stem from several factors. Key areas for optimization include reactant stoichiometry, temperature, and solvent choice.

  • Reactant Concentration: The concentration of thiourea is a critical parameter. Insufficient thiourea can lead to the formation of symmetrical thioether byproducts, reducing the yield of the desired thiazole.[4] It is advisable to use a slight excess of the thiourea.

  • Temperature and Reaction Time: Performing the reaction at elevated temperatures can reduce the reaction time, but excessively high temperatures may lead to degradation. Conversely, lower temperatures may require significantly longer reaction times to achieve a good yield.[5]

  • Solvent: The Hantzsch synthesis is often performed in neutral, anhydrous solvents such as methanol or ethanol.[1][2] The choice of solvent can impact reactant solubility and reaction rate.

Q3: I am using an N-substituted thiourea and observing a mixture of isomers. How can I control the regioselectivity?

When using an N-monosubstituted thiourea, the condensation with an α-haloketone can produce two regioisomers: a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.

  • Neutral Conditions: Performing the reaction in a neutral solvent typically leads exclusively to the formation of the 2-(N-substituted amino)thiazole isomer.[6]

  • Acidic Conditions: Conducting the synthesis under acidic conditions (e.g., in an ethanol/HCl mixture) can lead to the formation of a mixture of both isomers.[6] The proportion of the 2-imino-2,3-dihydrothiazole can be increased by using strongly acidic conditions.[6]

Q4: My final product is difficult to purify. What purification strategies are recommended?

For many 2-aminothiazole products, precipitation is an effective initial purification step. The product is often poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution, such as 5% sodium carbonate.[2] The resulting solid can then be collected by filtration. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography on silica gel are standard techniques.

Q5: Are there alternative or modified procedures for the Hantzsch synthesis?

Yes, several modifications to the classic Hantzsch synthesis exist.

  • Solvent-Free Synthesis: For some substrates, a solvent-free reaction between the α-haloketone and thiourea can be highly efficient, often proceeding to completion in seconds with good yields.[7]

  • Alternative Reagents: Instead of α-haloketones, α-tosyloxy ketones can be used as an alternative electrophile in the condensation reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue Potential Cause Recommended Solution Citation
Low or No Product Formation 1. Inactive α-haloketone (decomposed).2. Incorrect stoichiometry.3. Insufficient heating/reaction time.1. Use freshly prepared or purified α-haloketone.2. Use a slight excess (e.g., 1.5 equivalents) of thiourea.3. Monitor the reaction by TLC and adjust heating time accordingly.[2][4]
Formation of a Major Byproduct 1. If thiourea is the limiting reagent, a symmetrical thioether may form.2. Polymerization of the α-haloketone.1. Increase the molar ratio of thiourea to the α-haloketone.2. Add the α-haloketone slowly to the reaction mixture containing thiourea.[4]
Product Oiled Out During Workup The product may have a low melting point or impurities are present.1. Try cooling the aqueous mixture in an ice bath to induce solidification.2. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo. Purify the resulting oil/solid by column chromatography.
Inconsistent Results Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of a 4-(4-Fluorophenyl)-2-aminothiazole Analogue

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (α-haloketone)

  • Substituted thiourea (1.5 equivalents)

  • Anhydrous Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and the substituted thiourea (1.5 eq).[2]

  • Add anhydrous methanol to the flask (approx. 10 mL per gram of α-haloketone).[2]

  • Heat the mixture to reflux with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 30-60 minutes.[1][2]

  • After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.[2]

  • Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the methanol used).[2]

  • Stir the resulting suspension. A precipitate should form.

  • Collect the solid product by vacuum filtration through a Büchner funnel.[2]

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the product, for instance, in a vacuum oven. The product can be further purified by recrystallization if necessary.

Visualizations

Synthetic_Workflow General Workflow for Hantzsch Thiazole Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A α-Haloketone (e.g., 2-Bromo-1-(4-fluorophenyl)ethanone) C Condensation (Reflux in Methanol) A->C B Thiourea Derivative B->C D Neutralization (aq. Na2CO3) C->D Cooling E Precipitation & Filtration D->E F 2-Amino-4-(4-fluorophenyl) thiazole Analogue E->F Drying

Caption: General workflow for the Hantzsch synthesis of thiazole analogues.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Reaction Yield Start Problem: Low Yield Cause1 Incorrect Stoichiometry? Start->Cause1 Cause2 Sub-optimal Temperature? Start->Cause2 Cause3 Byproduct Formation? Start->Cause3 Solution1 Use 1.5 eq. of thiourea. Verify reactant purity. Cause1->Solution1 Solution2 Optimize reflux time. Monitor via TLC. Cause2->Solution2 Solution3 Analyze byproduct. Adjust thiourea ratio to prevent thioether formation. Cause3->Solution3

Caption: Decision tree for troubleshooting low yields in thiazole synthesis.

Regioselectivity_Control Control of Regioselectivity in Hantzsch Synthesis Reactants α-Haloketone + N-Substituted Thiourea Condition1 Neutral Conditions (e.g., Methanol) Reactants->Condition1 Condition2 Acidic Conditions (e.g., EtOH/HCl) Reactants->Condition2 Product1 2-(N-Substituted amino)thiazole (Major/Exclusive Product) Condition1->Product1 Product2 Mixture of Isomers: - 2-(N-Substituted amino)thiazole - 3-Substituted 2-imino-2,3-dihydrothiazole Condition2->Product2

Caption: Influence of reaction conditions on product regioselectivity.

References

Technical Support Center: Formulation of Thiozofin (C15H1_6FN3_OS2_) for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Thiozofin (C15H16FN3OS2) is a hypothetical compound created for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting advice are based on common challenges and strategies for poorly soluble drugs and should be adapted and validated for any specific research compound.

I. Frequently Asked Questions (FAQs)

Q1: What is Thiozofin and why is bioavailability enhancement a concern?

A1: Thiozofin is an investigational small molecule with the molecular formula this compound. Early physicochemical characterization has classified it as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2][3][4] This means it possesses high intestinal permeability but suffers from low aqueous solubility, which is a significant rate-limiting step for its absorption and overall bioavailability.[5][6][7] Therefore, formulation strategies are critical to ensure adequate systemic exposure for therapeutic efficacy.

Q2: Which formulation strategies are recommended for Thiozofin?

A2: For BCS Class II compounds like Thiozofin, several formulation strategies can be effective. Our internal studies have shown success with amorphous solid dispersions and particle size reduction techniques.[2][3][8] Specifically, spray drying with soluble polymers and nano-milling have yielded the most promising results in preclinical models. Lipid-based formulations may also be a viable option to explore.[2][5]

Q3: What are the critical quality attributes (CQAs) to monitor during the formulation development of Thiozofin?

A3: Key CQAs for Thiozofin formulations include:

  • Particle Size Distribution: Crucial for dissolution rate enhancement, especially for nano-milled formulations.

  • Degree of Amorphousness: For solid dispersions, ensuring the drug is in an amorphous state is vital for maintaining enhanced solubility.

  • In Vitro Dissolution Profile: This serves as a key performance indicator and can correlate with in vivo performance.

  • Chemical and Physical Stability: Monitoring for degradation or recrystallization over time is essential for product shelf-life.[6]

Q4: Can I expect a food effect with my Thiozofin formulation?

A4: Poorly soluble drugs often exhibit a positive food effect, where co-administration with food (especially high-fat meals) enhances absorption. While advanced formulations aim to reduce this variability, it is crucial to conduct fed-state pharmacokinetic studies to quantify any potential food effect.

II. Troubleshooting Guides

Guide 1: Poor/Inconsistent In Vitro Dissolution Results
Observed Issue Potential Cause(s) Recommended Action(s)
Low % Drug Release 1. Inadequate Sink Conditions: The dissolution medium is saturated, preventing further drug dissolution. 2. Drug Degradation: Thiozofin may be unstable at the pH of the dissolution medium.[9][10] 3. Formulation Failure: Recrystallization of amorphous drug or agglomeration of nanoparticles.1. Increase the volume of the dissolution medium or add a small percentage of surfactant (e.g., 0.1% SDS). 2. Assess the stability of Thiozofin at different pH values. Adjust the medium pH or use a stabilizing agent if necessary. 3. Analyze the post-dissolution solids by XRPD or DSC to check for crystallinity. Re-evaluate the formulation composition (e.g., polymer type, drug loading).
High Variability Between Vessels 1. Hydrodynamic Issues: Inconsistent mixing, coning of the drug powder at the bottom of the vessel.[11] 2. Dosage Form Placement: The tablet or capsule is not centered in the vessel.[11] 3. Bubbles on Dosage Form: Air bubbles adhering to the surface can reduce the effective area for dissolution.1. Observe the dissolution process. If coning occurs, consider increasing the paddle speed or using a different apparatus.[11] 2. Ensure careful and consistent placement of the dosage form in each vessel. 3. Use de-aerated dissolution medium.
Initial Fast Release Followed by a Plateau 1. Precipitation: The drug initially dissolves from the amorphous/nano form but then precipitates into a less soluble, stable crystalline form.1. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation or the dissolution medium. 2. Conduct transfer dissolution tests (e.g., from acidic to neutral pH) to better simulate in vivo conditions.
Guide 2: Unexpected In Vivo Pharmacokinetic Profile
Observed Issue Potential Cause(s) Recommended Action(s)
Low Cmax and AUC (Poor Bioavailability) 1. In Vivo Precipitation: The formulation fails to maintain the supersaturated state of the drug in the gastrointestinal tract. 2. High First-Pass Metabolism: The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation.[5][6]1. Re-optimize the formulation with precipitation inhibitors. 2. Conduct in vitro metabolism studies (e.g., with liver microsomes) to assess metabolic stability. If metabolism is high, chemical modification of the drug may be necessary.
High Tmax (Slow Absorption) 1. Slow Dissolution/Release: The in vitro dissolution rate may not be representative of the in vivo environment. 2. Delayed Gastric Emptying: This can be a factor in the animal model or influenced by the formulation excipients.1. Further enhance the dissolution rate (e.g., reduce particle size, increase drug-to-polymer ratio). 2. Standardize dosing procedures. Consider the impact of excipients on GI motility.
High Inter-Subject Variability 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the formulation to test subjects. 2. Physiological Differences: Natural variations in the GI tracts of the animal models. 3. Formulation Instability: The formulation is not uniform or changes over the course of the study.1. Refine and standardize the dosing technique. 2. Increase the number of subjects per group to improve statistical power. 3. Verify the homogeneity and stability of the formulation before and during the study.

III. Quantitative Data Summary

Table 1: Solubility of Thiozofin in Various Media
Medium pH Solubility (µg/mL)
Deionized Water7.00.8 ± 0.1
Simulated Gastric Fluid (SGF)1.20.5 ± 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.51.2 ± 0.2
Fed State Simulated Intestinal Fluid (FeSSIF)5.05.8 ± 0.7
Table 2: Comparison of Thiozofin Formulations
Formulation ID Technology Key Excipient(s) Mean Particle Size (D50) In Vitro % Release at 30 min (FaSSIF)
F1 (Control)Unprocessed APINone150.2 µm5%
F2MicronizationNone10.5 µm25%
F3Nano-millingPoloxamer 407250 nm75%
F4Spray Dried Dispersion (SDD)HPMC-ASN/A (Amorphous)92%
Table 3: Rat Pharmacokinetic Parameters (10 mg/kg Oral Dose)
Formulation ID Cmax (ng/mL) Tmax (hr) AUC0-24h (ng·hr/mL) Relative Bioavailability (vs. F1)
F1 (Control)55 ± 154.0310 ± 80100%
F3 (Nano-milled)350 ± 901.51950 ± 450629%
F4 (SDD)520 ± 1101.03380 ± 7201090%

IV. Experimental Protocols

Protocol 1: Preparation of Spray Dried Dispersion (SDD) - Formulation F4
  • Solution Preparation: Dissolve 1 gram of Thiozofin and 3 grams of HPMC-AS (hypromellose acetate succinate) in 100 mL of a 90:10 (v/v) acetone:water solvent system. Stir until the solution is clear.

  • Spray Drying: Utilize a lab-scale spray dryer with the following parameters:

    • Inlet Temperature: 120°C

    • Atomization Gas Flow: 600 L/hr

    • Solution Feed Rate: 5 mL/min

    • Aspirator Rate: 85%

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Analyze the resulting SDD powder for drug loading, amorphous content (XRPD), and dissolution performance.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
  • Apparatus Setup: Use a USP Apparatus II (Paddle) with a paddle speed of 75 RPM.[9]

  • Medium Preparation: Prepare 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid) and deaerate the medium. Maintain the temperature at 37 ± 0.5°C.[12]

  • Sample Introduction: Encapsulate a quantity of the formulation equivalent to 10 mg of Thiozofin in a hard gelatin capsule. Drop the capsule into the dissolution vessel.

  • Sampling: Withdraw 5 mL samples at 5, 15, 30, 45, 60, and 90-minute time points. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a 0.22 µm PVDF syringe filter. Analyze the filtrate for Thiozofin concentration using a validated HPLC-UV method.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Characterization & Testing cluster_analysis Data Analysis api Thiozofin API micronization Micronization api->micronization nanomilling Nano-milling api->nanomilling sdd Spray Drying (SDD) api->sdd dissolution In Vitro Dissolution micronization->dissolution nanomilling->dissolution sdd->dissolution pk_study In Vivo PK Study dissolution->pk_study Promising Candidates analysis Compare Cmax, AUC Select Lead Formulation pk_study->analysis

Caption: Formulation development and screening workflow for Thiozofin.

troubleshooting_logic start Low In Vitro Dissolution Result check_sink Are Sink Conditions Met? start->check_sink check_stability Is Drug Stable in Medium? check_sink->check_stability Yes action_sink Increase Medium Volume or Add Surfactant check_sink->action_sink No check_formulation Is Formulation Physically Stable? check_stability->check_formulation Yes action_stability Change Medium pH or Add Stabilizer check_stability->action_stability No action_formulation Re-evaluate Excipients and Drug Loading check_formulation->action_formulation No (Recrystallized) end_node Re-test Formulation check_formulation->end_node Yes (Re-test) action_sink->end_node action_stability->end_node action_formulation->end_node

Caption: Troubleshooting logic for low in vitro dissolution of Thiozofin.

signaling_pathway thiozofin Thiozofin receptor Target Receptor X thiozofin->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b inhibition inhibition kinase_a->inhibition tf Transcription Factor Y kinase_b->tf response Cellular Response (e.g., Apoptosis) tf->response inhibition->kinase_b

Caption: Hypothetical signaling pathway for Thiozofin's mechanism of action.

References

Validation & Comparative

In-depth Target Validation Studies for C15H16FN3OS2 Remain Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed no publicly available information for a compound with the molecular formula C15H16FN3OS2. This absence of data prevents the creation of a detailed target validation comparison guide as requested.

Target validation is a critical step in the drug discovery process, confirming that a specific biological target is relevant to the disease and that modulating it with a compound is likely to have a therapeutic effect. This process involves a variety of experiments to understand the compound's mechanism of action, its binding affinity, and its effects on cellular pathways.

Without access to a specific compound structure, its designated name or internal code, and any associated research, it is impossible to conduct the necessary comparative analysis for a publishable guide. Key components of such a guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, are all contingent on the availability of foundational research data.

A search did identify a compound with a similar molecular formula, C16H15FN2OS, which is listed as a screening compound with a potential epigenetic mechanism of action. However, no further experimental details or target validation studies for this compound were accessible in the public domain.

For researchers, scientists, and drug development professionals working with a novel compound such as this compound, the process of target validation would typically involve the following experimental workflow:

Caption: A generalized experimental workflow for the target validation of a novel chemical compound.

A crucial aspect of target validation involves elucidating the signaling pathway in which the target is involved and how the compound modulates it. A hypothetical signaling pathway diagram illustrates this concept:

Hypothetical Signaling Pathway Modulation cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response This compound This compound This compound->Kinase_A inhibits

Caption: A diagram representing the hypothetical inhibition of a kinase by this compound within a signaling cascade.

Until research on this compound is published or made publicly available, a comprehensive comparison guide for its target validation remains speculative. The scientific community awaits further disclosure to understand the therapeutic potential and mechanism of action of this compound.

A Comparative Analysis of the Novel Compound C15H16FN3OS2 Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical kinase inhibitory profile of the novel compound C15H16FN3OS2 against a panel of well-characterized, FDA-approved kinase inhibitors: Selumetinib, Erlotinib, and Sunitinib. The objective is to benchmark the potential efficacy and selectivity of this compound, offering a framework for its further investigation as a potential therapeutic agent.

Introduction to Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors have emerged as a successful class of drugs, with numerous approved agents targeting various malignancies and inflammatory conditions.[1][2][3][4]

This guide focuses on comparing the hypothetical activity of this compound with three established inhibitors:

  • Selumetinib: A selective inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[5][6][7][8][9]

  • Erlotinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11][12][13][14]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor that acts on VEGFR, PDGFR, KIT, and other kinases.[15][16][17][18][19]

Quantitative Comparison of Kinase Inhibition

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against a panel of kinases. The data for Selumetinib, Erlotinib, and Sunitinib are derived from publicly available literature. The data for this compound is hypothetical and presented for illustrative purposes to guide potential future studies.

Kinase TargetThis compound (IC50, nM) (Hypothetical)Selumetinib (IC50, nM)Erlotinib (IC50, nM)Sunitinib (IC50, nM)
MEK1 2514[5]>10,000>10,000
EGFR 800>10,0002>10,000
VEGFR2 50>10,000Not Available9
PDGFRβ 150>10,000Not Available2
c-Kit 300>10,000Not Available4
BRAF >10,000>10,000>10,000>10,000

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below is a detailed methodology for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Test compound (this compound or known inhibitor) dissolved in a suitable solvent (e.g., DMSO)

    • Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors)

    • Detection reagent (e.g., ADP-Glo™, Lance®, or similar)

    • Microplates (e.g., 96-well or 384-well)

    • Plate reader capable of detecting luminescence, fluorescence, or radioactivity

  • Assay Procedure:

    • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.

    • Reaction Setup: The kinase enzyme and its specific substrate are added to the wells of the microplate.

    • Inhibitor Incubation: The serially diluted test compound is added to the wells containing the enzyme and substrate. A control with solvent only (no inhibitor) is also included. The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well.

    • Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

    • Detection: After the incubation period, the detection reagent is added to each well to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. The signal (luminescence, fluorescence, etc.) is measured using a plate reader.[20][21][22]

    • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a dose-response curve.[23]

Visualizing Kinase Signaling Pathways and Experimental Workflows

To further illustrate the context of kinase inhibition, the following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway and a general experimental workflow.

MEK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Selumetinib Selumetinib Selumetinib->MEK1/2 Inhibits

Caption: The MEK/ERK signaling cascade, a key pathway in cell proliferation, and the point of inhibition by Selumetinib.

Kinase Inhibitor Screening Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Library Compound Library Add Compounds Add Compounds Compound Library->Add Compounds Kinase Panel Kinase Panel Dispense Kinase & Substrate Dispense Kinase & Substrate Kinase Panel->Dispense Kinase & Substrate Assay Reagents Assay Reagents Assay Reagents->Dispense Kinase & Substrate Dispense Kinase & Substrate->Add Compounds Initiate with ATP Initiate with ATP Add Compounds->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Read Signal Read Signal Incubate->Read Signal Calculate % Inhibition Calculate % Inhibition Read Signal->Calculate % Inhibition Generate Dose-Response Curves Generate Dose-Response Curves Calculate % Inhibition->Generate Dose-Response Curves Determine IC50 Values Determine IC50 Values Generate Dose-Response Curves->Determine IC50 Values

References

A Comparative Analysis of C15H16FN3OS2 and Other Thiadiazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Activity of Thiadiazole Derivatives

Quantitative Analysis of In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)Reference(s)
1 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4[4]
2 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-7 (Breast Cancer)84[5][6]
A549 (Lung Cancer)34[5][6]
3 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)2.44[3]
MCF-7 (Breast Cancer)23.29[3]
4 1,3,4-thiadiazole derivative with a propenyl groupMCF-7 (Breast Cancer)1.52[7]
HCT-116 (Colon Cancer)10.3[7]

Experimental Protocols

MTT Assay for Cellular Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cells.

Principle: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, yielding a purple formazan product. The amount of this formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media and seeded into 96-well plates at a predetermined density. The plates are incubated for 24 hours to allow for cell adherence.

  • Compound Treatment: The thiadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified duration, typically 24 to 72 hours.

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Targeted Signaling Pathway

Many thiadiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[2] The diagram below illustrates a generalized kinase signaling cascade that is often targeted by such inhibitors.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Abl, Src) Receptor->Kinase1 Activation Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Thiadiazole Thiadiazole Derivative Thiadiazole->Kinase1 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A generalized kinase signaling pathway targeted by thiadiazole derivatives.

Experimental Workflow for Anticancer Compound Evaluation

The following diagram outlines a standard workflow for the preclinical evaluation of novel thiadiazole derivatives as potential anticancer agents.

experimental_workflow Synthesis Synthesis and Structural Characterization InVitroScreening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->InVitroScreening MechanismOfAction Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) InVitroScreening->MechanismOfAction InVivoModels In Vivo Efficacy and Toxicity (Xenograft Models) MechanismOfAction->InVivoModels LeadOptimization Lead Compound Optimization InVivoModels->LeadOptimization

Caption: A typical experimental workflow for the discovery and development of anticancer drugs.

References

Efficacy of C15H16FN3OS2 compared to standard antifungal agents

Author: BenchChem Technical Support Team. Date: November 2025

An insurmountable obstacle has been encountered in identifying the chemical compound with the molecular formula C15H16FN3OS2. Despite a comprehensive search across scientific databases and chemical repositories, no specific compound with this formula could be definitively identified. This critical first step is essential for proceeding with any comparative analysis of its antifungal efficacy.

Without the proper identification of the compound, it is impossible to:

  • Retrieve any existing research on its biological activity, including antifungal properties.

  • Source experimental data, such as minimum inhibitory concentrations (MICs) or zone of inhibition assays.

  • Find established experimental protocols related to its study.

  • Compare its efficacy against any standard antifungal agents.

The molecular formula provided may be inaccurate, may refer to a novel or proprietary compound not yet disclosed in public-domain databases, or may be a typographical error.

The request to generate a comparison guide on the efficacy of this compound cannot be fulfilled at this time. The core requirement of identifying the compound and its associated data cannot be met. It is recommended to verify the molecular formula and, if possible, provide a common name, CAS registry number, or a reference to any existing publication for the compound . Once the compound is unambiguously identified, a thorough analysis as per the original request can be initiated.

Comparative Antibacterial Spectrum of Novel Thiazole Compound C15H16FN3OS2 and Established Antibiotics: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial spectrum of the novel thiazole derivative C15H16FN3OS2 against a panel of established antibiotics. Due to the absence of direct experimental data for this compound in the reviewed literature, this comparison is based on the antibacterial activity of structurally similar thiazole carboxamide derivatives. The data presented herein is synthesized from multiple studies on related compounds to project a potential efficacy profile for this compound and to highlight key structure-activity relationships that may influence its antibacterial properties.

Introduction to Thiazole Derivatives as Antibacterial Agents

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core scaffold in numerous biologically active compounds, including a variety of antimicrobial agents. The versatility of the thiazole ring allows for substitutions at various positions, leading to a wide range of derivatives with potent activity against both Gram-positive and Gram-negative bacteria. Thiazole-containing compounds have been shown to exhibit significant antibacterial efficacy, in some cases comparable or superior to existing antibiotic drugs.

Projected Antibacterial Spectrum of this compound

The chemical structure of this compound is identified as 2-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methylthiazole-4-carboxamide. While direct Minimum Inhibitory Concentration (MIC) data for this specific compound is not available, the analysis of structurally related N-aryl-thiazole carboxamides allows for a qualitative projection of its likely antibacterial spectrum.

It is anticipated that this compound would exhibit broad-spectrum antibacterial activity, with potential efficacy against both Gram-positive and Gram-negative bacteria. The presence of a fluorophenyl group at the 2-position and a methoxyphenyl carboxamide at the 4-position of the thiazole ring are key determinants of its potential activity. Structure-activity relationship (SAR) studies on similar compounds suggest that these substitutions can significantly influence the antibacterial potency. For instance, the presence of a halogenated phenyl ring is often associated with enhanced antibacterial effects.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values (in µg/mL) of structurally related thiazole carboxamide derivatives against a selection of pathogenic bacteria, compared with established antibiotics. This data is compiled from various in vitro studies and serves as a proxy for the potential efficacy of this compound.

Bacterial StrainThiazole Carboxamide Derivatives (Representative MIC Range in µg/mL)Ciprofloxacin (MIC in µg/mL)Ampicillin (MIC in µg/mL)
Gram-Positive
Staphylococcus aureus12.5 - 50[1]12.5[1]>500
Bacillus cereus0.17 - >3.75[2]--
Gram-Negative
Escherichia coli12.5 - 50[1]12.5[1]-
Pseudomonas aeruginosa15.625 - 31.25>500-
Klebsiella pneumoniae50[3]25[3]-
Proteus putida12.5[1]--

Note: The MIC values for thiazole carboxamide derivatives are presented as a range, reflecting the data from multiple compounds with structural similarities to this compound. The specific activity of this compound would require direct experimental validation.

Experimental Protocols

The antibacterial activity of thiazole derivatives is typically evaluated using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies commonly employed in the cited studies.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key quantitative measure of antibacterial activity. The broth microdilution method is a widely accepted technique for its determination.

  • Bacterial Strains and Culture Conditions: Standard bacterial strains (e.g., from ATCC) and clinical isolates are used. Bacteria are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C.

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds and Antibiotics: The thiazole derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

4.2. Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar plates are prepared and uniformly inoculated with the standardized bacterial suspension.

  • Application of Test Compounds: Wells are punched into the agar, and a defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Experimental Workflows

5.1. Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related thiazole derivatives have been suggested to exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes. One potential target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan.

signaling_pathway Thiazole_Derivative Thiazole Derivative (e.g., this compound) Bacterial_Cell Bacterial Cell Thiazole_Derivative->Bacterial_Cell Enters Cell MurB_Enzyme MurB Enzyme (Peptidoglycan Synthesis) Thiazole_Derivative->MurB_Enzyme Inhibits Bacterial_Cell->MurB_Enzyme Cell_Wall_Synthesis Cell Wall Synthesis MurB_Enzyme->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Putative mechanism of action for thiazole derivatives.

5.2. Experimental Workflow for Antibacterial Spectrum Determination

The following diagram illustrates a typical workflow for assessing the antibacterial spectrum of a novel compound.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Comparison A Synthesize & Purify This compound C Prepare Culture Media & Reagents A->C B Select Bacterial Strains (Gram+/Gram-) B->C D Primary Screening (Agar Well Diffusion) C->D E Quantitative Analysis (Broth Microdilution for MIC) D->E Active Compounds F Record Zone of Inhibition & MIC Values E->F G Compare with Established Antibiotics F->G H Determine Antibacterial Spectrum G->H

Caption: Workflow for antibacterial spectrum analysis.

Conclusion

While direct experimental evidence for the antibacterial spectrum of this compound is currently unavailable, the analysis of structurally analogous thiazole carboxamide derivatives suggests that it holds promise as a broad-spectrum antibacterial agent. The provided data and experimental protocols offer a framework for the future evaluation of this novel compound. Further in vitro and in vivo studies are imperative to definitively characterize its antibacterial profile, elucidate its mechanism of action, and assess its therapeutic potential. The structure-activity relationships highlighted in the existing literature provide a valuable guide for the rational design and optimization of more potent thiazole-based antibacterial agents.

References

Structure-Activity Relationship (SAR) Studies of Thiazole and Benzothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available Structure-Activity Relationship (SAR) studies for compounds with the exact molecular formula C15H16FN3OS2 were identified. This guide provides a comparative analysis of SAR studies on structurally related fluorinated thiazole and benzothiazole analogs, offering insights into the impact of structural modifications on their biological activities.

Introduction

Thiazole and benzothiazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Their synthetic tractability and ability to interact with various biological targets make them attractive starting points for drug discovery programs.[3][4] This guide summarizes key SAR findings from recent studies on fluorinated hydrazinylthiazole, antimicrobial thiazole, and various benzothiazole derivatives, providing a comparative overview of their potential as therapeutic agents.

Comparative SAR Analysis of Thiazole and Benzothiazole Analogs

The biological activity of thiazole and benzothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core and any associated phenyl rings. The following sections detail the SAR for different classes of these compounds.

Fluorinated Hydrazinylthiazole Derivatives as α-Amylase Inhibitors

A study on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles revealed their potential as α-amylase inhibitors. The SAR analysis indicated that the inhibitory potency is dependent on the substituents on the arylidene ring.[5][6]

Table 1: α-Amylase Inhibitory Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Analogs (3a-o) [5][6]

CompoundSubstituent (R) on Arylidene RingIC50 (µM)
3f 3-Bromo5.88 ± 0.16
3b 2-Bromo-4-methyl6.87 ± 0.01
3h 4-Hydroxy-
Acarbose (Standard) -5.55 ± 0.06

Note: A specific IC50 value for compound 3h was not provided in the source material, but it was noted for its potential to form strong hydrogen bonds with the enzyme.

Key SAR Insights:

  • Halogen Substitution: The presence of a bromine atom at the 3-position of the arylidene ring (compound 3f ) resulted in the most potent α-amylase inhibition, comparable to the standard drug acarbose.[6]

  • Positional Isomers: The position of the substituent on the phenyl ring influences activity, as seen in the different potencies of bromo-substituted analogs.

  • Hydrogen Bonding: The presence of a hydroxyl group (-OH) in compound 3h was suggested to enhance binding to the enzyme through hydrogen bonding.[5][6]

Antimicrobial Thiazole Derivatives

The antimicrobial activity of thiazole derivatives has been explored by combining the thiazole ring with other heterocyclic systems, such as pyrazoline. SAR studies on these hybrid molecules have provided insights into the structural requirements for antibacterial and antifungal activity.

Key SAR Insights:

  • Thiocarbamide Substitution: The introduction of a thiocarbamide group on a 2-pyrazoline ring attached to the thiazole core was found to be favorable for both antibacterial and antifungal activities.[7]

  • Phenylthiocarbamide Group: A phenylthiocarbamide substituent resulted in good activity specifically against Gram-positive bacteria and the fungus A. fumigatus.[7]

  • Phenyl Ring Substitution: Direct substitution with a phenyl ring on the pyrazoline moiety led to moderate antifungal activity.[7]

  • Fluorophenyl Moiety: The presence of a 4-fluorophenyl group in some derivatives enhanced their potency against specific bacterial and fungal strains.[7]

Benzothiazole Derivatives with Diverse Biological Activities

Benzothiazole derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][8][9]

Key SAR Insights:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of its biological activity.

    • Amino, Hydroxyl, and Chloro Groups: These groups are associated with enhanced anticancer activity.[1]

    • Phenyl and Substituted Phenyl Groups: These substitutions have been linked to anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties.[1]

    • Mercapto and Hydrazine Groups: These moieties have been shown to confer bactericidal and anti-inflammatory activity.[1]

  • Substitution on the Benzene Ring:

    • Methoxy Group (-OCH3) at Position 4: Introduction of a methoxy group at this position on a 2-mercaptobenzothiazole scaffold was found to increase antibacterial activity.[1]

    • Chloro Group (-Cl) at Position 4: A chloro group at the same position was shown to enhance antifungal activity.[1]

  • Hydrophobicity: The presence of hydrophobic moieties in the molecule is generally conducive to cytotoxic activity against cancer cell lines.[1]

Experimental Protocols

Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

The synthesis of these compounds was achieved via the Hantzsch thiazole synthesis method.[6]

General Procedure:

  • Thiosemicarbazone formation: An equimolar mixture of a substituted aromatic aldehyde and thiosemicarbazide in ethanol was refluxed for 2-4 hours. The resulting solid was filtered, washed with cold ethanol, and dried.

  • Thiazole ring formation: The appropriate thiosemicarbazone was reacted with 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol and refluxed for 3-4 hours. The reaction mixture was then cooled, and the solid product was filtered, washed, and recrystallized from ethanol.

In Vitro α-Amylase Inhibition Assay

The α-amylase inhibitory activity of the synthesized compounds was evaluated using a previously reported method.[5]

Procedure:

  • A solution of α-amylase (2 units/mL) was prepared in a phosphate buffer (pH 6.8).

  • The synthesized compounds were dissolved in DMSO to prepare stock solutions.

  • In a 96-well plate, 40 µL of the compound solution (at various concentrations), 20 µL of the enzyme solution, and 20 µL of the phosphate buffer were added and incubated at 37 °C for 20 minutes.

  • After incubation, 20 µL of a 1% starch solution was added and the plate was incubated again at 37 °C for 30 minutes.

  • The reaction was stopped by adding 20 µL of 1 M HCl.

  • 100 µL of iodine reagent was added to each well, and the absorbance was measured at 570 nm.

  • Acarbose was used as the positive control. The percentage of inhibition was calculated, and IC50 values were determined.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Thiazole Analogs cluster_assay α-Amylase Inhibition Assay A Substituted Aldehyde + Thiosemicarbazide B Thiosemicarbazone A->B Reflux in Ethanol D 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole B->D C 2-Bromo-1-(4-fluorophenyl)ethan-1-one C->D Reflux in Ethanol E Compound + Enzyme + Buffer F Incubation (20 min) E->F G Add Starch Solution F->G H Incubation (30 min) G->H I Stop Reaction (HCl) H->I J Add Iodine Reagent I->J K Measure Absorbance (570 nm) J->K

Caption: General workflow for the synthesis and α-amylase inhibitory evaluation of thiazole analogs.

sar_summary cluster_thiazole Thiazole Core cluster_substituents Substituent Effects on Phenyl Ring cluster_activity Biological Activity Thiazole Thiazole Ring Halogen Halogen (e.g., Br) Potent Inhibition Hydroxyl Hydroxyl (-OH) Enhanced Binding (H-Bonding) Activity α-Amylase Inhibition Halogen->Activity Hydroxyl->Activity

Caption: Simplified SAR summary for α-amylase inhibitory activity of fluorinated thiazole analogs.

References

Navigating the Labyrinth of Kinase Inhibition: A Cross-Reactivity Profile of Ibrutinib as a Model for Novel Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential off-target liabilities. In the absence of public data for the specific compound C15H16FN3OS2, this guide utilizes the well-characterized covalent inhibitor, Ibrutinib (PCI-32765), as a representative model to illustrate a comprehensive cross-reactivity and selectivity analysis.

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] It achieves this by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[3][4] While highly effective in treating various B-cell malignancies[1][5], ibrutinib is known to interact with other kinases, leading to a range of off-target effects.[6][7][8] This guide will delve into the methodologies used to characterize such a profile, present comparative data, and visualize the underlying biological pathways.

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

Target KinaseIC50 (nM)Target FamilyNotes on Potential Off-Target Effects
BTK 0.5 Tec family Primary therapeutic target. [1][8][9]
BLK<1Tec familyPotential for on-target, class-related effects.
BMX<1Tec familyPotential for on-target, class-related effects.
ITK<10Tec familyMay contribute to effects on T-cell function.[8]
TEC<10Tec familyPotential for on-target, class-related effects.[8]
EGFR<100Receptor Tyrosine KinaseInhibition can lead to skin toxicities.[7][8]
ERBB2 (HER2)<100Receptor Tyrosine KinasePotential for cardiotoxicity.[8]
JAK3<100Janus KinaseMay impact cytokine signaling.[8]
CSKModestly potentSrc familyInhibition is linked to ibrutinib-mediated atrial fibrillation.[6][10]
FGRModestly potentSrc family
BRKModestly potentSrc family
HCKModestly potentSrc family

This table is a composite representation based on available literature and may not be exhaustive.

Signaling Pathway Perturbation: The B-Cell Receptor Cascade

Ibrutinib's primary mechanism of action is the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][4][11] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role in amplifying the signal. Ibrutinib's irreversible binding to BTK halts this process.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NF_kB NF-κB Activation PKC->NF_kB Ca_release->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Ibrutinib's disruption of the BCR signaling pathway.

Experimental Protocols for Cross-Reactivity Profiling

To generate the data necessary for a comprehensive cross-reactivity guide, a series of in vitro and cell-based assays are typically employed.

Kinase Panel Screening (In Vitro)
  • Objective: To determine the inhibitory activity of the test compound against a broad range of purified kinases.

  • Methodology:

    • A library of purified kinases is arrayed in a multi-well plate format.

    • The test compound is serially diluted and added to the wells containing the kinases.

    • A suitable substrate and ATP (often radiolabeled, e.g., ³³P-ATP) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, including filter-binding assays, fluorescence polarization, or luminescence-based assays.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Target Engagement Assays
  • Objective: To confirm that the compound can inhibit the target kinase within a cellular context.

  • Methodology (e.g., Western Blot for BTK autophosphorylation):

    • A relevant cell line (e.g., a B-cell lymphoma line) is cultured.

    • The cells are treated with varying concentrations of the test compound for a specified duration.

    • The cells are stimulated to activate the target pathway (e.g., using an anti-IgM antibody to activate the BCR pathway).

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-BTK) and a primary antibody for the total amount of the kinase as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

    • The band intensities are quantified to determine the extent of inhibition of target phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_incell Cell-Based Assays Kinase_Panel Kinase Panel (>300 kinases) IC50_Det IC50 Determination Kinase_Panel->IC50_Det Compound_A Test Compound (e.g., Ibrutinib) Compound_A->Kinase_Panel Selectivity Selectivity Profile IC50_Det->Selectivity Target_Inhibition Target Inhibition Confirmation Selectivity->Target_Inhibition Informs Cell_Culture Cell Line Culture Compound_B Test Compound Cell_Culture->Compound_B Stimulation Pathway Stimulation Compound_B->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot Lysis->Western_Blot Western_Blot->Target_Inhibition

Workflow for cross-reactivity and target engagement assessment.

Conclusion

The cross-reactivity profiling of a kinase inhibitor is a critical step in its preclinical development. As demonstrated with the example of ibrutinib, while a compound may be highly potent against its primary target, off-target activities can have significant clinical implications, both beneficial and adverse. A thorough investigation using a combination of in vitro kinase screening and cell-based target engagement assays is essential to build a comprehensive understanding of a compound's selectivity and to guide its safe and effective translation into the clinic. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic evaluation of novel chemical entities such as this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of C15H16FN3OS2, a novel investigational compound, with established thiazole-containing heterocyclic compounds, focusing on their application as kinase inhibitors in oncology. Due to the limited public data on this compound, this comparison leverages publicly available information on structurally related and functionally analogous compounds, with a particular focus on the well-characterized multi-kinase inhibitor, Dasatinib.

Executive Summary

Heterocyclic compounds incorporating a thiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This guide delves into a comparative analysis of a novel compound, this compound, and its analogues, against the established drug Dasatinib. The analysis focuses on their inhibitory activity against key oncogenic kinases, providing a framework for evaluating the potential of new chemical entities in this class. Thiazole derivatives are known to be crucial building blocks in the development of therapeutic agents for a wide range of diseases.[2][3]

Overview of Compared Compounds

This analysis considers the following compounds:

  • This compound (Investigational): A novel fluoro-substituted thiazole derivative. Its specific biological targets and performance data are emerging.

  • Dasatinib: A potent, orally available multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It contains a central aminothiazole ring.

  • Related Thiazole Analogs: A class of synthetic compounds sharing the thiazole core, often evaluated for anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Comparative Biological Activity

The primary measure of performance for these compounds is their inhibitory activity against specific protein kinases implicated in cancer progression. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Dasatinib against several key kinases, which serves as a benchmark for evaluating novel compounds like this compound.

CompoundTarget KinaseIC50 (nM)Biological Effect
Dasatinib BCR-ABL<1Inhibition of chronic myeloid leukemia cell proliferation
SRC0.5Inhibition of cell migration and invasion
c-KIT1Inhibition of gastrointestinal stromal tumor cell growth
PDGFRβ28Anti-angiogenic effects
EphA216Inhibition of tumor growth and metastasis
This compound Data PendingData PendingUnder Investigation
Thiazole Analog A EGFR85Antiproliferative activity in non-small cell lung cancer models
Thiazole Analog B VEGFR2120Inhibition of angiogenesis

Note: Data for Thiazole Analogs A and B are representative values from published literature on similar compounds and are for comparative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay used to measure the affinity of a test compound for the ATP site of a protein kinase.

Materials:

  • Kinase of interest (e.g., ABL, SRC)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds (e-g., this compound, Dasatinib)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase, Eu-labeled antibody, and test compound to the wells of the microplate.

  • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibration.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for another period (e.g., 60 minutes) at room temperature.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the emission ratio (665/620) and plot the results against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and experimental workflows can aid in the understanding of the compound's mechanism of action and the experimental design.

cluster_pathway Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL This compound This compound This compound->BCR_ABL

Caption: Targeted inhibition of the BCR-ABL signaling pathway by Dasatinib and the investigational compound this compound.

cluster_workflow Kinase Inhibitor Screening Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro Kinase Assay (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response: IC50 Determination Primary_Screen->Dose_Response Active Compounds Cell_Assay Cell-Based Assay: Proliferation (MTT) Dose_Response->Cell_Assay Hit_Validation Hit Validation: Selectivity Profiling Cell_Assay->Hit_Validation Potent & Efficacious Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: A generalized workflow for the screening and validation of novel kinase inhibitors.

Conclusion

The thiazole moiety remains a privileged scaffold in the design of kinase inhibitors. While Dasatinib sets a high benchmark for potency and multi-targeted activity, the exploration of novel derivatives such as this compound is essential for identifying compounds with improved selectivity, novel mechanisms of action, or efficacy against resistant mutations. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers in the field of drug discovery to assess the potential of new heterocyclic compounds. Continued investigation and data disclosure for this compound will be critical in determining its place in the therapeutic landscape.

References

Comparative Toxicity Profile of C15H16FN3OS2 and Structurally Related Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for the compound C15H16FN3OS2 is not publicly available. This guide provides a comparative toxicity profile based on structurally and functionally similar thienobenzodiazepine and dibenzodiazepine derivatives, namely Olanzapine, Clozapine, and Fluperlapine. The insights drawn are inferential and should be used as a preliminary guide for further experimental investigation.

Introduction

The therapeutic efficacy of antipsychotic agents is often counterbalanced by their potential for adverse effects. Understanding the toxicity profile of a novel compound in comparison to established drugs is a critical step in the drug development process. This guide compares the toxicological profiles of Olanzapine, Clozapine, and Fluperlapine, which share structural similarities with the thienobenzodiazepine scaffold of this compound. Olanzapine is a thienobenzodiazepine, making it a primary structural analog.[1][2] Clozapine, a dibenzodiazepine, is functionally related with a well-documented and distinct toxicity profile.[3][4] Fluperlapine, a morphanthridine atypical antipsychotic, also shares structural and pharmacological similarities.[5][6][7]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for the selected comparator compounds.

Compound Parameter Value Species/System Reference
Olanzapine Toxic Dose (Children)>0.5 mg/kgHuman[8]
Treated Overdose (Survival)Up to 800 mgHuman[1]
Blood Concentration (Treated Overdose)Up to 991 ng/mLHuman[1]
Primary Intoxicant Blood Concentration (Fatal)660 - 4410 ng/mL (mean 1810 ng/mL)Human (Postmortem)[1]
Potential for Toxicity (Blood Concentration)As low as 100 ng/mLHuman[9]
Clozapine Toxic Dose (Adults)>100 mg (symptoms appear)Human[3]
Severe Toxicity Dose (Adults)>1000 mgHuman[3]
Toxic Dose (Children)>2.5 mg/kg (sedation)Human[4]
Toxic Dose (Pediatric)As low as 50 mg (significant toxicity)Human[3]
Therapeutic Plasma Level350 - 600 ng/mLHuman[3]
Toxic Plasma Level>1000 ng/mLHuman[3]
Fatal Dose>2500 mgHuman[10]
Fluperlapine Therapeutic Dose200 - 400 mg daily (median 300 mg)Human[5]
Overdose EffectEpileptiform seizuresHuman[5]

Clinical Manifestations of Overdose

Symptom Olanzapine Clozapine Fluperlapine
Central Nervous System Sedation, ataxia, fluctuating mental status, reduced GCS, coma.[8]Drowsiness, lethargy, sedation, delirium, coma, seizures.[3][11]Fatigue, dizziness, seizures in overdose.[5]
Cardiovascular Tachycardia, orthostatic hypotension.[8]Tachycardia, hypotension, cardiac arrhythmias.[3][11]No recurrent or relevant abnormalities reported in safety data.[5]
Anticholinergic Effects Mild to moderate anticholinergic syndrome.[8]Mild to moderate anticholinergic toxidrome, hypersalivation (pathognomonic).[4]Dry mouth.[5]
Ocular Miosis (paradoxical).[1]Mydriasis or miosis.[4]Not prominently reported.
Extrapyramidal Symptoms (EPS) Delayed EPS can occur in children.[8]Less common than typical antipsychotics.No drug-induced Parkinsonism reported.[5]
Hematological Not a primary feature of acute overdose.Agranulocytosis (in chronic use or toxicity).[3][11]Agranulocytosis (one case reported, normalized after discontinuation).[5]
Metabolic Hyperglycemia, ketoacidosis (can be fatal).[12]Metabolic syndrome with chronic use.[10]Not prominently reported.
Musculoskeletal Acute muscle toxicity (raised CPK levels).[9]Not a primary feature of acute overdose.Not prominently reported.

Experimental Protocols

General Protocol for Assessing Overdose Toxicity in a Clinical Setting:

  • Initial Screening: Upon presentation of a suspected overdose, perform a 12-lead ECG, blood glucose level (BSL), and paracetamol level.[4][8]

  • ECG Monitoring: Conduct an ECG at presentation and at 6 hours post-ingestion. If the QT interval is prolonged (>450 ms) or other abnormalities are present, continuous cardiac monitoring is required until resolution.[4]

  • Blood Level Monitoring: While not always guiding clinical management, plasma concentrations of the drug can be measured to confirm the diagnosis.[4] For clozapine, therapeutic levels are generally 350-600 ng/mL, with toxicity more likely at levels exceeding 1000 ng/mL.[3]

  • Complete Blood Count (CBC): For compounds like clozapine and potentially fluperlapine, regular monitoring of white blood cell count (WBC) and absolute neutrophil count (ANC) is crucial in chronic use to detect agranulocytosis.[10][11]

  • Enzyme Level Monitoring: In cases of suspected toxicity with compounds like olanzapine, monitoring of creatine phosphokinase (CPK) for muscle toxicity is recommended.[9] For some thienobenzodiazepines like the investigational drug flumezapine, liver enzymes (SGOT, SGPT) were monitored.[13]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of these compounds is largely an extension of their pharmacological actions, involving antagonism at multiple neurotransmitter receptors.

Toxicity_Pathways cluster_drug Atypical Antipsychotic (e.g., Olanzapine, Clozapine) cluster_receptors Receptor Blockade cluster_effects Toxic Effects Drug Drug Molecule D2 Dopamine D2 Drug->D2 Antagonism S2A Serotonin 5-HT2A Drug->S2A Antagonism H1 Histamine H1 Drug->H1 Antagonism M1 Muscarinic M1 Drug->M1 Antagonism alpha1 Alpha-1 Adrenergic Drug->alpha1 Antagonism Hematological Agranulocytosis (Clozapine) Drug->Hematological Idiosyncratic Reaction Metabolic Metabolic Dysregulation D2->Metabolic contributes to S2A->Metabolic contributes to CNS_Depression CNS Depression, Sedation, Coma H1->CNS_Depression Anticholinergic Anticholinergic Toxidrome M1->Anticholinergic Hypotension Hypotension, Tachycardia alpha1->Hypotension

Caption: Receptor antagonism leading to common toxic effects of atypical antipsychotics.

Mechanism of Action and Toxicity:

  • Multi-receptor Antagonism: Olanzapine, clozapine, and fluperlapine are antagonists at dopamine (D2), serotonin (5-HT2A), histamine (H1), muscarinic (M1), and peripheral alpha-1 adrenergic receptors.[4][8]

  • CNS Depression: Blockade of H1 receptors is a primary contributor to the dose-dependent sedation and coma observed in overdose.[8]

  • Anticholinergic Effects: Antagonism of M1 receptors leads to anticholinergic symptoms such as dry mouth, blurred vision, urinary retention, and in severe cases, delirium.[8] Clozapine is noted for causing hypersalivation, which is an exception to the typical anticholinergic drying effects.[4]

  • Cardiovascular Effects: Blockade of peripheral alpha-1 adrenergic receptors results in vasodilation, leading to orthostatic hypotension and reflex tachycardia.[4][8]

  • Agranulocytosis: A serious and potentially fatal side effect, particularly associated with clozapine, is agranulocytosis, a severe reduction in white blood cells.[10][11] The exact mechanism is not fully understood but is considered an idiosyncratic reaction. Fluperlapine has also been associated with a case of agranulocytosis.[5]

  • Metabolic Syndrome: Chronic use of olanzapine and clozapine is associated with weight gain, hyperglycemia, and dyslipidemia, collectively known as metabolic syndrome.[10][12]

  • Muscle Toxicity: Olanzapine overdose has been linked to acute muscle injury, evidenced by elevated creatine phosphokinase (CPK) levels, potentially through its action on 5-HT2A receptors in skeletal muscle.[9]

Workflow for Comparative Toxicity Assessment

The following diagram illustrates a logical workflow for the preclinical and clinical assessment of a novel compound like this compound, based on the profiles of comparator drugs.

Toxicity_Assessment_Workflow A Identify Structural Analogs (e.g., Olanzapine, Clozapine) B In Vitro Receptor Binding Assays (Dopamine, Serotonin, Muscarinic, etc.) A->B C In Vivo Animal Toxicity Studies (Acute & Chronic Dosing) B->C D Monitor for Key Toxicities of Analogs: - Sedation - Cardiovascular Changes - Hematological Parameters - Metabolic Markers C->D E Phase I Clinical Trials (Dose Escalation) D->E F Monitor Human Subjects for: - ECG changes (QTc) - Vital signs (BP, HR) - CBC (esp. Neutrophils) - Blood Glucose & Lipids E->F G Establish Therapeutic Index & Safety Profile F->G

Caption: A workflow for assessing the toxicity of a novel antipsychotic compound.

Conclusion

Based on the toxicological profiles of its structural and functional analogs Olanzapine, Clozapine, and Fluperlapine, a novel thienobenzodiazepine derivative such as this compound would be anticipated to exhibit a dose-dependent central nervous system depression, cardiovascular effects such as hypotension and tachycardia, and anticholinergic symptoms in overdose. The potential for serious idiosyncratic reactions like agranulocytosis, although rare, cannot be ruled out and warrants careful monitoring in preclinical and clinical development. Furthermore, the risk of metabolic disturbances with chronic administration should be a key area of investigation. The experimental protocols and monitoring strategies outlined for the comparator compounds provide a robust framework for evaluating the safety profile of this compound.

References

Safety Operating Guide

Safe Disposal of Thiamethoxam (C15H16FN3OS2): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Thiamethoxam (C15H16FN3OS2), ensuring laboratory safety and environmental compliance.

Thiamethoxam is a neonicotinoid insecticide that requires careful handling and disposal to mitigate risks to human health and the environment. This document provides detailed procedural guidance for the safe disposal of Thiamethoxam in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Thiamethoxam with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2][3] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).[4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of Thiamethoxam is to prevent its release into the environment.[1][4] Do not allow the chemical or its containers to enter drains, watercourses, or the soil.[4][5]

  • Unused or Waste Product:

    • All waste containing Thiamethoxam should be collected in a designated, properly labeled, and sealed container.

    • The disposal of this waste must be handled by a licensed waste management company.[4] Where possible, recycling is preferred over disposal or incineration.[1][5]

    • Alternatively, depending on local regulations, the waste may be buried in an EPA-approved landfill or incinerated in an approved facility for pesticide destruction.[6] Always adhere to local, regional, and national regulations.[6]

  • Empty Containers:

    • Do not reuse empty containers.[1][4]

    • Empty the remaining contents completely.[1][4]

    • Triple rinse the containers with an appropriate solvent.[1][5]

    • The rinsate should be collected and disposed of as hazardous waste along with the unused product.

    • The cleaned, empty containers should be taken to an approved waste handling site for recycling or disposal.[1][5] Do not burn or use a cutting torch on empty drums.[4]

  • Spill Management:

    • In the event of a spill, prevent the substance from entering drains or watercourses.[4]

    • Wear full protective clothing, including a face mask and gauntlets.[4]

    • Contain the spill and collect the recoverable product by sweeping or shoveling it into labeled containers for recycling or salvage.[4]

    • After the spill has been collected, wash the affected area, ensuring the runoff does not enter drains.[4]

Quantitative Safety Data

The following table summarizes key toxicological and ecotoxicological data for Thiamethoxam, highlighting the importance of proper disposal to prevent environmental contamination.

Data PointSpeciesValueReference
Acute Oral LD50Rat1,950 mg/kg[6]
Acute Dermal LD50Rat>2000 mg/kg[6]
Acute Inhalation LC50 (4h)Rat>5.0 mg/L[5]
Aquatic Toxicity LC50 (96h)Bluegill sunfish0.46 µg/L[6]
Aquatic Toxicity EC50 (48h)Daphnia0.62 µg/L[6]
Avian Toxicity LD50Anas platyrhynchos1500 mg/kg[6]
Bee Toxicity Contact LD50Bee1.5 µ g/bee [6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Thiamethoxam waste in a laboratory setting.

G cluster_0 Thiamethoxam Waste Disposal Workflow A Identify Thiamethoxam Waste (Unused product, contaminated materials, empty containers) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate and Collect Waste in Labeled, Sealed Container B->C K Contain Spill & Prevent Entry to Drains/Waterways B->K In case of spill D Is the container empty? C->D E Triple Rinse Container D->E Yes H Store Waste in Designated Satellite Accumulation Area D->H No F Collect Rinsate as Hazardous Waste E->F G Dispose of Rinsed Container via Approved Waste Handler E->G F->H I Arrange for Pickup by Licensed Waste Management Company H->I J Spill Occurs J->B L Collect Spilled Material into Labeled Container K->L L->C M Decontaminate Spill Area L->M

Caption: Workflow for the safe disposal of Thiamethoxam waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Thiamethoxam, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet for the material.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.